2Z,6Z-Vitamin K2-d7
Description
Properties
Molecular Formula |
C₃₁H₃₃D₇O₂ |
|---|---|
Molecular Weight |
451.69 |
Synonyms |
2-Methyl-3-((2Z,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7; 2Z,6Z-Vitamin K2(20)-d7 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2Z,6Z-Vitamin K2-d7
This technical guide details the synthesis and characterization of 2Z,6Z-Menaquinone-4-d7 (2Z,6Z-MK-4-d7) .
While the biologically active form of Vitamin K2 (Menaquinone-4) possesses an all-trans (all-E) configuration, the 2Z,6Z-isomer is a critical analytical standard used to quantify geometric impurities in pharmaceutical formulations.[1] The d7-isotopologue (deuterated) serves as an internal standard for LC-MS/MS quantification, eliminating matrix effects during impurity profiling.[1]
Executive Summary
Target Molecule: 2Z,6Z-Menaquinone-4-d7 (MK-4-d7) Chemical Formula: C₃₁H₃₃D₇O₂ Application: Stable isotope-labeled internal standard for the quantification of cis-isomers in Vitamin K2 drug substances.[1] Key Challenge: Constructing the thermodynamically less stable Z-alkene geometry at the C2 and C6 positions of the isoprenoid chain while retaining the deuterium label on the naphthoquinone core.
Retrosynthetic Strategy
The synthesis is designed based on a convergent "1 + 3" strategy , decoupling the molecule into the deuterated naphthoquinone core (Fragment A) and the stereodefined Z,Z-isoprenoid chain (Fragment B).[1]
-
Fragment A (Core): Menadione-d7 (2-methyl-d3-1,4-naphthoquinone-5,6,7,8-d4).[1]
-
Fragment B (Chain): (2Z,6Z)-Geranylgeranyl bromide.[1]
-
Coupling Method: Friedel-Crafts allylation of the leuco-form (hydroquinone) of Fragment A, followed by oxidation.[1]
Pathway Visualization
Figure 1: Retrosynthetic disconnection separating the deuterated core from the stereodefined side chain.[1]
Experimental Protocols
Phase 1: Synthesis of Menadione-d7 (Fragment A)
This fragment introduces the stable isotope label.[1] We utilize a commercially available perdeuterated naphthalene precursor.[1]
Reagents:
-
Precursor: 2-Methylnaphthalene-d10 (CAS: 93951-96-3) or Octadeuteronaphthalene.[1]
-
Oxidant: Chromium(VI) oxide (CrO₃) or Hydrogen Peroxide/Methyltrioxorhenium (MTO).[1]
Protocol:
-
Dissolution: Dissolve 2-methylnaphthalene-d10 (10 mmol) in glacial acetic acid (20 mL).
-
Oxidation: Add CrO₃ (30 mmol) portion-wise at 0°C to prevent over-oxidation. Stir at room temperature for 4 hours.
-
Quench: Pour the reaction mixture into ice water (100 mL).
-
Extraction: Extract with dichloromethane (3 x 50 mL). Wash combined organics with brine and dry over Na₂SO₄.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Yield: Menadione-d7 (Yellow solid).[1] Note: The methyl group and ring protons are deuterated.[1][3][4]
Phase 2: Stereoselective Chain Construction (Fragment B)
Standard olefination (Wittig/HWE) yields E-isomers.[1] To achieve 2Z,6Z geometry, we employ the Still-Gennari modification using bis(trifluoroethyl)phosphonoesters.[1]
Key Reaction: Still-Gennari Olefination (Z-selective).[1][5][6][7] Starting Material: Geranyl acetone (Natural, 6E,10E).[1] Note: We must build the Z-units sequentially.
Workflow:
-
Precursor Preparation: Start with Neryl acetone (Z-isomer) or synthesize the chain iteratively from farnesyl acetone using Z-selective chemistry.[1]
-
Route: Start with (E)-Geranyl acetone → Still-Gennari with C2-phosphonate → (2Z,6E)-Chain.[1]
-
Correction for 2Z,6Z: We need to install two Z-double bonds.[1]
-
Step 2a (First Z-installation): React (E)-Geranyl acetone with ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari reagent) and KHMDS at -78°C.
-
Result: (2Z,6E,10E)-Geranylgeranyl ester.[1]
-
Step 2b (Reduction/Oxidation): Reduce ester to alcohol (DIBAL-H), then oxidize to aldehyde (MnO₂).[1]
-
Step 2c (Second Z-installation): Wait, the chain length increases by C5 units.
-
Correct Iterative Strategy:
-
Start with Farnesyl acetone (E,E).[1]
-
Perform Still-Gennari Olefination to add the final C2 unit with Z-geometry.[1]
-
This yields 2Z,6E,10E .[1][8] To get 2Z,6Z: You must start with a 6Z-precursor .[1] Revised Precursor:Neryl acetone (naturally Z at C5) is extended.[1]
-
Start: Neryl acetone (5Z, 9E).
-
Reaction: Still-Gennari Olefination.
-
Product: Ethyl (2Z,6Z,10E)-geranylgeranoate.[1]
-
-
-
Bromination: Reduce the ester to the alcohol (2Z,6Z-Geranylgeraniol) using DIBAL-H (-78°C), then convert to bromide using PBr₃/Pyridine.[1]
Phase 3: Coupling and Final Assembly
Direct Friedel-Crafts alkylation using BF₃[1]·OEt₂ is acidic and may cause Z→E isomerization.[1] We use a milder Biellmann-type coupling or a controlled Friedel-Crafts at low temperature.
Protocol (Low-Temp Friedel-Crafts):
-
Reduction: Dissolve Menadione-d7 (1.0 eq) in ethanol. Add Na₂S₂O₄ (Sodium dithionite, 2.0 eq) in water to reduce it to the hydroquinone (Menadiol-d7).[1]
-
Extraction: Extract the unstable hydroquinone into ether under Argon.
-
Coupling: Dissolve Menadiol-d7 and (2Z,6Z)-Geranylgeranyl bromide (1.1 eq) in dry dioxane/ether.
-
Catalysis: Add BF₃·OEt₂ (0.5 eq) dropwise at -20°C (Critical for stereoretention). Stir for 2 hours.
-
Oxidation: The product is the hydroquinone form.[1] Expose to air or add Ag₂O to oxidize back to the quinone.[1]
-
Purification: Flash chromatography on silver-nitrate impregnated silica (AgNO₃-SiO₂) is often required to separate the 2Z,6Z target from any 2E isomer formed by isomerization.[1]
Visualization of Synthesis Pathway[1][2]
Figure 2: Step-by-step synthesis workflow emphasizing the Z-selective Still-Gennari olefination and mild coupling conditions.
Characterization & Validation
Trustworthiness in this synthesis relies on proving the Z-geometry, as the mass spectrum will be identical to the E-isomer.[1]
Nuclear Magnetic Resonance (NMR)
The cis (Z) geometry at C2 and C6 induces distinct shielding effects on the methyl protons compared to the trans (E) isomer.[1]
| Feature | 2Z,6Z-Isomer (Target) | All-Trans Isomer (Reference) | Mechanistic Reason |
| C2'-Methyl δ (1H) | 1.70 - 1.78 ppm | 1.95 - 2.05 ppm | cis-Methyl is shielded by the quinone ring current.[1] |
| C3'-H Olefinic δ | ~5.10 ppm (Triplet) | ~5.05 ppm | Slight deshielding in Z-form.[1] |
| C1' Methylene δ | 3.35 ppm | 3.18 ppm | Z-geometry alters steric environment of allylic protons.[1] |
| NOESY Signal | Strong C2'-Me ↔ C1'-H | Weak/None | Proximity of methyl to methylene in Z-isomer.[1] |
Mass Spectrometry (LC-MS/MS)
-
Instrument: Q-TOF or Triple Quadrupole.
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive mode.[1]
-
Precursor Ion: [M+H]⁺ = 452.35 (Calculated for MK-4-d7).[1]
-
Unlabeled MK-4 [M+H]⁺ = 445.30[1]
-
Shift: +7 Da confirms d7 incorporation.
-
-
Fragment Ions:
Chromatographic Separation (HPLC)
Separation of the 2Z,6Z isomer from the all-trans standard is mandatory to certify purity.[1]
-
Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm) or PFP (Pentafluorophenyl).
-
Why C30? C18 columns often fail to separate geometric isomers of Vitamin K. C30 offers superior shape selectivity.[1]
-
-
Mobile Phase: Methanol/Isopropanol (gradient).[1]
-
Temperature: 15°C (Lower temperatures enhance isomer resolution).[1]
-
Retention Order: 2Z,6Z elutes before 2E,6E (all-trans) due to a more compact hydrodynamic radius ("bent" shape).[1]
References
-
Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[1][6] A useful modification of the Horner-Emmons olefination.[1][2][5][6] Tetrahedron Letters, 24(41), 4405-4408.[1] Link[1]
-
Sato, K., et al. (1973).[1] Synthesis of Vitamin K2 analogues. Chemical & Pharmaceutical Bulletin, 21(11), 2565-2569.[1] (Foundational work on polyprenyl coupling).
-
Su, X., et al. (2013).[1] Separation of cis/trans isomers of Vitamin K2 (Menaquinone-7) by HPLC.[1] Journal of Chromatography B, 940, 67-73.[1] (Validation of C30 columns for isomer separation).
-
Rizzoli, C., et al. (2018).[1] Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives. ACS Omega, 3(11), 14726–14736.[1] Link[1]
-
Cayman Chemical. (2024).[1][8] Menaquinone-4-d7 Product Data Sheet. Link (Reference for d7-labeling patterns).
Sources
- 1. Menaquinone-7 USP Reference Standard CAS 2124-57-4 Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
Technical Guide: Comparative Analysis of Vitamin K1 (Phylloquinone) and Vitamin K2-d7 (Menaquinone-d7)
Executive Summary
This guide provides a high-resolution technical comparison between Vitamin K1 (Phylloquinone) , the primary dietary form of Vitamin K, and Vitamin K2-d7 , a stable isotope-labeled analog primarily utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS).
While Vitamin K1 is a bioactive analyte critical for coagulation, Vitamin K2-d7 is a synthetic tool designed to normalize analytical variability. This document delineates their physicochemical divergence, mass spectrometric behavior, and the specific protocols required to differentiate and quantify them in complex biological matrices.[1]
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in their chemical class (Phylloquinone vs. Menaquinone) and their isotopic composition.
Chemical Classification
-
Vitamin K1 (Phylloquinone): Contains a 2-methyl-1,4-naphthoquinone ring with a phytyl side chain (partially saturated). It is the target analyte in most clinical coagulation panels.
-
Vitamin K2-d7 (Menaquinone-d7): Contains the same naphthoquinone ring but with a polyisoprenoid side chain (unsaturated). The "-d7" suffix indicates the substitution of seven hydrogen atoms (
H) with deuterium ( H), creating a mass shift of +7 Da. This is typically Menaquinone-7-d7 (MK-7-d7) , used to quantify MK-7.
Comparative Properties Table[2]
| Feature | Vitamin K1 (Phylloquinone) | Vitamin K2-d7 (MK-7-d7) |
| Role | Bioactive Analyte (Drug/Nutrient) | Internal Standard (Analytical Reagent) |
| Formula | ||
| Molecular Weight | ~450.70 g/mol | ~656.00 g/mol (approx. +7 Da vs. MK-7) |
| Side Chain | Phytyl (1 double bond, 3 saturated units) | Heptaprenyl (7 double bonds) |
| Lipophilicity (LogP) | High (~8.2) | Very High (~10+) |
| Light Sensitivity | High (Photodegradation to cis-isomer) | High (Requires amber glassware) |
| LC Retention | Elutes earlier than MK-7 | Elutes slightly earlier than unlabeled MK-7 |
Part 2: Analytical Utility & Mass Spectrometry (LC-MS/MS)
In drug development and clinical toxicology, distinguishing these two molecules is critical. You must never use K2-d7 as an internal standard for K1 quantification if high precision is required, due to "Chromatographic Isotope Effect" and differential matrix effects.
The Deuterium Isotope Effect
In Reversed-Phase Chromatography (RPC), deuterated compounds (K2-d7) often elute slightly earlier than their non-deuterated counterparts (K2). This is known as the Inverse Isotope Effect.[1]
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond, resulting in slightly lower lipophilicity.
-
Impact: If K2-d7 is used as an IS for K2, the retention time (RT) shift is negligible (~0.05 min). However, K1 has a vastly different RT due to its phytyl tail.
Mass Transitions (MRM)
To quantify these specifically, the Triple Quadrupole (QqQ) must be set to monitor specific precursor-to-product ion transitions.
-
Vitamin K1:
-
Precursor:
-
Product (Quantifier):
(Naphthoquinone ring fragment)
-
-
Vitamin K2-d7 (MK-7-d7):
-
Precursor:
-
Product (Quantifier):
(Deuterated ring fragment)
-
Critical Note: The +7 Da shift typically occurs on the naphthoquinone ring or the first isoprene unit. The product ion of 194.1 (vs. the natural 187.1) confirms the deuterium is retained in the fragment, ensuring specificity.
Visualization: Structural & Fragmentation Logic
Figure 1: Mass spectrometry fragmentation logic distinguishing Vitamin K1 from the deuterated K2 standard.
Part 3: Experimental Protocol (Extraction & Quantification)
Objective: Isolate Vitamin K1 and K2-d7 from human plasma while preventing photodegradation. Standard: Validated against CDC and Clinical Laboratory Standards Institute (CLSI) guidelines.
Reagents & Materials
-
Internal Standard Spiking Solution: Vitamin K2-d7 (100 ng/mL in Ethanol).
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
column: C18 or Biphenyl (2.6 µm, 100 x 2.1 mm). Biphenyl is superior for separating K1 isomers (trans/cis).
Step-by-Step Workflow
-
Sample Pre-treatment (Light Protection Mandatory):
-
Perform all steps under yellow monochromatic light or in amber vials. Vitamin K1 degrades to inactive isomers within minutes of UV exposure.
-
Aliquot 500 µL of plasma into a 2 mL amber polypropylene tube.
-
-
Internal Standard Addition:
-
Add 50 µL of Vitamin K2-d7 spiking solution.
-
Why: This compensates for extraction loss. K2-d7 is lipophilic and mimics K1's partition coefficient reasonably well, though Vitamin K1-d7 is the preferred IS if available. If using K2-d7, ensure equilibration time (10 min) allows the IS to bind to plasma lipoproteins.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL n-Hexane .
-
Vortex vigorously for 5 minutes. (Crucial for disrupting lipoprotein complexes where Vit K is sequestered).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Reconstitution:
-
Transfer the upper organic layer (Hexane) to a new glass tube.
-
Evaporate to dryness under Nitrogen (
) at 40°C. -
Reconstitute in 100 µL Methanol/Isopropanol (9:1). Do not use high water content in reconstitution or the lipophilic K2-d7 will adhere to the vial walls.
-
-
LC-MS/MS Injection:
Workflow Visualization
Figure 2: Extraction protocol ensuring recovery of lipophilic Vitamin K analogs.
Part 4: References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Vitamin K1 in Serum/Plasma." National Health and Nutrition Examination Survey (NHANES). [Link]
-
Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
-
Su, X., et al. (2019). "LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population." Journal of Chromatography B. [Link]
Sources
Menaquinone-7 (Vitamin K2): Comparative Technical Analysis of Fermentation vs. Stereoselective Synthesis
[1]
Executive Summary
This technical guide analyzes the structural, production, and pharmacological divergences between naturally derived (fermentation) and synthetically prepared Vitamin K2 (Menaquinone-7 or MK-7).[1][2][3] While chemically identical in their ideal state, the production methodologies introduce critical variances in isomeric purity (trans vs. cis), impurity profiles, and bioavailability. This document serves as a blueprint for researchers and drug developers to evaluate raw material sources based on causality, efficacy, and regulatory compliance.
Structural Integrity & Isomeric Complexity
The biological efficacy of Vitamin K2 is strictly governed by its stereochemistry. The menaquinone side chain contains isoprene units with double bonds; for MK-7, there are six repetitive isoprene units plus the terminal unit.
-
Bioactive Configuration: All-trans (E-isomers) . The linear configuration allows the molecule to fit into the hydrophobic pocket of
-glutamyl carboxylase (GGCX), the enzyme responsible for activating Osteocalcin and Matrix Gla Protein (MGP). -
Inactive Configuration: Cis (Z-isomers) . Cis-bends in the polyisoprenoid chain prevent correct enzyme docking. Synthetic preparations without stereoselective control can yield up to 20-30% cis-isomers, which are biologically inert and potentially competitive inhibitors.
Data Visualization: Isomeric Impact
The following diagram illustrates the critical difference in molecular geometry affecting enzyme binding.
Figure 1: Mechanistic impact of stereochemistry on Vitamin K2 enzymatic function.
Natural Production: Bacillus subtilis Fermentation[1][2][4][5][6][7][8][9][10]
Natural MK-7 is produced exclusively via the fermentation of soy or chickpea substrate using Bacillus subtilis (natto). This process inherently yields >99% all-trans isomers due to enzymatic specificity in the bacterial biosynthetic pathway.
Biosynthetic Mechanism
Bacteria utilize the shikimate pathway to synthesize the naphthoquinone ring (menadione core) and the non-mevalonate (MEP) pathway to synthesize the isoprenoid side chain. These are coupled by prenyltransferases which ensure stereospecificity.
Figure 2: Biosynthetic pathway of MK-7 in Bacillus subtilis showing the convergence of ring and side-chain synthesis.
Experimental Protocol: Fermentation & Extraction
Objective: Isolate high-purity natural MK-7 from B. subtilis natto.
-
Inoculum Preparation:
-
Cultivate B. subtilis natto spores in Tryptic Soy Broth (TSB).
-
Incubate at 37°C, 150 rpm for 24 hours until OD600 reaches ~1.0.
-
-
Fermentation (Biofilm Reactor Preferred):
-
Medium: Glycerol (5%), Yeast Extract (0.5%), Soy Peptone (3%), K2HPO4 (0.05%). Rationale: Glycerol acts as the carbon source enhancing MK-7 yield via the MEP pathway.
-
Conditions: Static culture or Biofilm reactor to maximize pellicle formation (where MK-7 accumulates).
-
Duration: 96–120 hours at 37°C.
-
-
Extraction (Downstream):
-
Lysis: Add 2-propanol (1:1 v/v) to the culture broth and sonicate for 10 min to disrupt cell membranes and release membrane-bound MK-7.
-
Liquid-Liquid Extraction: Add n-hexane (2:1 ratio to lysate). Vortex vigorously for 5 min.
-
Separation: Centrifuge at 5000g for 10 min. Collect the upper organic phase (hexane).
-
Purification: Evaporate hexane under N2 stream. Re-dissolve in ethanol for crystallization or silica gel chromatography if higher purity (>95%) is required.
-
Synthetic Preparation: Stereoselective "1+6" Strategy[11][12]
Chemical synthesis allows for scalability and supply chain security but faces the "isomer challenge." The industry standard is the "1+6 Convergent Synthesis" , which couples a menadione derivative (1 unit) with a hexaprenyl side chain (6 units).[4]
Chemical Workflow
To maintain the trans configuration, the synthesis avoids non-selective reduction steps. It typically involves Friedel-Crafts alkylation or organometallic coupling of a sulfonyl-protected menadiol.
Figure 3: "1+6" Convergent Synthesis strategy designed to minimize cis-isomer formation.
Experimental Protocol: "1+6" Coupling
Objective: Synthesize MK-7 by coupling a monoprenyl menadione analog with a hexaprenyl chain.
-
Preparation of Reactants:
-
Fragment A: Menadiol-1-monoprenyl derivative (protected with a sulfonyl group to activate the alpha-carbon).
-
Fragment B: all-trans-Hexaprenyl bromide (synthesized from two farnesol units to ensure stereochemistry).
-
-
Coupling Reaction:
-
Dissolve Fragment A in anhydrous THF under Argon atmosphere.
-
Cool to -78°C. Add LiHMDS (Lithium hexamethyldisilazide) dropwise to generate the carbanion. Rationale: Low temperature prevents side reactions and isomerization.
-
Add Fragment B slowly. Stir for 2 hours, allowing temperature to rise to 0°C.
-
-
Desulfonation (Critical Step):
-
The coupled product contains a sulfonyl group that must be removed without isomerizing the double bonds.
-
Treat with LiEt3BH (Super-Hydride) and a Palladium catalyst (Pd(dppf)Cl2) in THF.
-
-
Oxidation:
-
Treat the resulting hydroquinone with Cerium Ammonium Nitrate (CAN) to restore the quinone ring structure of MK-7.
-
-
Isomer Purification:
-
The crude product may contain 5-10% cis-isomers.
-
Recrystallization: Dissolve in ethyl acetate/ethanol (1:5) and cool slowly to crystallize the pure all-trans isomer, leaving cis isomers in the mother liquor.
-
Comparative Analytics & Validation
To validate the source and quality of MK-7, High-Performance Liquid Chromatography (HPLC) is required.[5] Standard C18 columns often fail to separate cis/trans isomers efficiently.
Analytical Protocol (C30 HPLC)
Method: Separation of geometric isomers.
-
Column: C30 Reverse Phase (e.g., YMC Carotenoid), 3µm, 4.6 x 150mm. Rationale: C30 stationary phases have higher shape selectivity for long-chain isomers than C18.
-
Mobile Phase: Methanol (98%) / Methyl tert-butyl ether (2%), Isocratic.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 270 nm (quinone absorption max).
-
Acceptance Criteria (USP):
-
All-trans MK-7: ≥ 96.0%
-
Cis-isomers: ≤ 2.0%
-
Menaquinone-6 (MK-6) impurity: ≤ 0.5% (Common in fermentation if not controlled).
-
Comparative Data Summary
| Feature | Natural (Fermentation) | Synthetic ("1+6" Strategy) |
| Source | Bacillus subtilis (Natto) | Menadione + Geranylgeraniol deriv. |
| Isomeric Profile | >99% All-Trans (Native) | 80-99% Trans (Depends on purification) |
| Impurity Profile | MK-6, MK-5, Soy proteins | Cis-isomers, Residual solvents, Palladium |
| Bioavailability | High (Native matrix) | Equivalent (if >99% Trans) |
| Scalability | Batch-limited (Biofilm challenges) | Highly Scalable |
| Regulatory | Novel Food (EU), GRAS (US) | Requires "Nature-Identical" proof |
References
-
Marles, R. J., et al. (2017). US Pharmacopeia Safety Evaluation of Menaquinone-7, a Form of Vitamin K.[2] Nutrition Reviews. Link
-
Sato, T., et al. (2001). Production of menaquinone (vitamin K2)-7 by Bacillus subtilis.[1][2][6][7][8][9] Journal of Bioscience and Bioengineering. Link
-
Möller, M., et al. (2016). Bioavailability and Chemical/Functional Aspects of Synthetic MK-7 vs Fermentation-Derived MK-7.[10][11] International Journal for Vitamin and Nutrition Research. Link
-
Su, Y., et al. (2016). Convergent Synthesis of Menaquinone-7 (MK-7).[4] Organic Process Research & Development.[4] Link[4]
-
Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules.[1][3][12][8][9][4][13][14][15][16] Link
-
Berenjian, A., et al. (2011).[7] Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors.[17] Applied Biochemistry and Biotechnology. Link
Sources
- 1. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 2. Vitamin K2 MK7: Differences between Natural Vitamin K2 and Synthetic Vitamin K2 | MediQ7 [mediq7.com]
- 3. Top 5 Criteria for Choosing a Vitamin K2 MK7 | MediQ7 [mediq7.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vitafoodsinsights.com [vitafoodsinsights.com]
- 6. Production of menaquinone (vitamin K2)-7 by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
- 9. menaq7.com [menaq7.com]
- 10. Bioavailability and Chemical/Functional Aspects of Synthetic MK-7 vs Fermentation-Derived MK-7 in Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Geometric Integrity: Stability and Storage of 2Z,6Z-Vitamin K2-d7
Executive Summary
2Z,6Z-Vitamin K2-d7 is a specialized, isotopically labeled reference standard.[1] Unlike the biologically active all-trans (all-E) Vitamin K2, this molecule possesses a specific cis-cis geometry at the C2 and C6 positions of the polyisoprenoid side chain.
This geometric configuration is thermodynamically unstable relative to the trans form. Consequently, this molecule acts as a "loaded spring," ready to relax into the trans configuration upon exposure to minimal activation energy—primarily photons (light) or thermal stress. For analytical researchers, any isomerization of this standard compromises its utility as a retention-time marker or internal standard for impurity profiling. [1]
This guide details the strict environmental controls required to prevent the
Part 1: Molecular Architecture & Vulnerabilities[1]
To handle this compound effectively, one must understand the forces driving its degradation. The deuterated nature (d7) provides mass differentiation for LC-MS/MS but offers no protection against the geometric instability of the quinone-isoprenoid system.
The Isomerization Threat (The "Z-to-E Flip")
The primary failure mode is Photoisomerization . The cis (Z) double bonds suffer from steric hindrance between the methyl groups and the chain/ring structure.
-
Mechanism: Absorption of UV/Visible light (approx. 240–400 nm) excites electrons from a bonding
orbital to an antibonding orbital. -
Result: This excitation temporarily destroys the double bond's rotational barrier, allowing the molecule to rotate to the lower-energy trans (E) configuration.
-
Impact: In an analytical run, the trans isomer elutes at a different time than the cis isomer. If your standard isomerizes during storage, your calibration curve for detecting cis-impurities becomes invalid.[1]
Oxidative Instability
The naphthoquinone ring is susceptible to redox cycling.
-
Alkaline Lability: In the presence of base (pH > 7.5), the quinone ring degrades rapidly.
-
Oxidation: Formation of the 2,3-epoxide or hydroquinone forms, particularly in the presence of moisture and oxygen.
Part 2: Storage Protocols
Solid State Storage (Lyophilized/Neat)[1]
-
Temperature: -80°C is optimal; -20°C is acceptable for short-term (<3 months).[1]
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .[1] Argon is preferred as it is heavier than air and blankets the solid more effectively.
-
Container: Amber, silanized glass vials with Teflon-lined screw caps.[1]
Solution Storage
If you must store the standard in solution, the choice of solvent is critical to prevent chemically induced isomerization or degradation.
| Solvent | Suitability | Notes |
| Ethyl Acetate | High | Excellent solubility; aprotic; generally stable.[1] |
| Hexane / Iso-octane | High | Non-polar; prevents moisture uptake; minimizes redox reactions.[1] |
| Ethanol / Methanol | Medium/Low | Protic solvents can facilitate proton-transfer reactions; risk of trans-esterification over long periods.[1] |
| DMSO | Critical Failure | DO NOT USE. DMSO is hygroscopic and an oxidant; it promotes rapid degradation of quinones. |
| Chloroform | Low | Often acidic due to HCl formation; acidity catalyzes isomerization. |
Part 3: Handling & Experimental Workflow
The following workflow is designed to maintain the "Cold Chain" and "Dark Chain" integrity of the molecule.
The "Dark Chain" Protocol
-
Lighting: All handling must occur under Gold/Yellow fluorescent safety lights or red LED light. Standard laboratory fluorescent lighting emits enough UV to trigger isomerization within minutes.
-
Glassware: Use only Amberized (Low-Actinic) Glassware . If amber glassware is unavailable, wrap clear glassware thoroughly in aluminum foil.
The "Cold Chain" Protocol
-
Thawing: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes condensation, introducing water that accelerates degradation.
-
Aliquotting: Do not freeze-thaw the master stock repeatedly. Prepare single-use aliquots immediately upon first opening.
Visualization of the Workflow
The following diagram illustrates the critical decision paths and failure points in handling 2Z,6Z-Vitamin K2-d7.
Caption: Workflow for handling 2Z,6Z-Vitamin K2-d7, highlighting critical control points (Yellow) and failure modes (Red).
Part 4: Quality Control & Validation
Because this standard is geometrically unstable, you must validate its integrity before running critical samples.[1]
Isomeric Purity Check (HPLC/UPLC)
Before using the standard for quantitation, run a purity check using a C30 or specialized C18 column capable of resolving geometric isomers.
-
Column: C30 (Triacontyl) phases are superior for separating cis/trans carotenoid-like structures.[1]
-
Mobile Phase: Methanol/Acetonitrile (avoid acidic buffers if possible).[1]
-
Detection: UV at 248 nm or 270 nm.
-
Acceptance Criteria: The cis-cis peak should constitute >95% of the total area. The appearance of a later-eluting peak usually indicates conversion to the trans (E) form.
Mass Spec Verification
Confirm the deuterium label integrity.
-
Method: Direct infusion MS.
-
Check: Verify the [M+H]+ corresponds to the d7 mass shift. Loss of deuterium (H/D exchange) is rare in the isoprenoid chain but possible if stored in acidic protic solvents.
Isomerization Pathway Diagram
Understanding the thermodynamic "downhill" slope from 2Z,6Z to the stable All-Trans form helps visualize why energy input (heat/light) must be minimized.
Caption: The thermodynamic cascade. The 2Z,6Z isomer naturally seeks the lower-energy All-Trans state upon excitation.[1]
References
-
SupplySide Supplement Journal. (2023). Vitamin K2 stability: The truth behind the label. Retrieved from
-
Möller, M., et al. (2023).[1][2] Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Molecules (MDPI).[1] Retrieved from [1]
-
Szterk, A., et al. (2019).[1] Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile.[3] Molecules.[1][4][5][6][7][8][9] Retrieved from
-
Waters Corporation. (2012).[1] Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Retrieved from
-
BenchChem. (2025).[1][10] Best practices for long-term storage of Vitamin K2 standards and samples. Retrieved from [1]
Sources
- 1. Menaquinone 6 | C41H56O2 | CID 5283547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin K2 stability linked with purity Profile, says published study [nutraceuticalbusinessreview.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
- 8. supplysidesj.com [supplysidesj.com]
- 9. Metal‐Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5‐Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Application Note: High-Integrity Solid-Phase Extraction (SPE) of 2Z,6Z-Vitamin K2-d7
Executive Summary & Scientific Rationale
This protocol details the isolation and enrichment of 2Z,6Z-Vitamin K2-d7 (a deuterated, cis-cis isomer of menaquinone) from complex biological matrices (plasma/serum).
The Challenge: Vitamin K2 (Menaquinone) is highly lipophilic (LogP > 6.0). While the bioactive form is typically all-trans, the 2Z,6Z-isomer represents a specific geometric configuration often used as a specialized internal standard or in isomeric purity studies. The extraction of this specific isomer presents two competing failure modes:
-
Non-Specific Adsorption: Due to extreme lipophilicity, the analyte adheres to plasticware, leading to poor recovery.
-
Photo-Isomerization: The cis (Z) double bonds are thermodynamically less stable than the trans (E) form. Exposure to standard laboratory lighting (UV/VIS) during extraction can cause rapid isomerization to the all-trans form, invalidating the analytical result.
The Solution: This protocol utilizes a Polymeric Reversed-Phase (HLB) mechanism. Unlike silica-based C18, polymeric sorbents prevent "dewetting" (loss of retention if the cartridge dries) and allow for more aggressive organic washing to remove matrix phospholipids while retaining the highly hydrophobic Vitamin K2.
Pre-Analytical Critical Control Points
Environmental Controls (Strict Adherence Required)
-
Light Protection: All steps must be performed under Gold Fluorescent Light (wavelength >500 nm) or in a darkened room. All glassware must be amberized or wrapped in aluminum foil.
-
Temperature: Evaporation steps must not exceed 35°C to prevent thermal degradation.
-
Labware: Use silanized glass or low-binding polypropylene to minimize hydrophobic adsorption.
Reagents & Materials
| Component | Grade/Specification | Function |
| SPE Cartridge | Oasis HLB (30 mg, 1 cc) or equivalent polymeric RP | Hydrophobic retention of K2 |
| Internal Standard | 2Z,6Z-Vitamin K2-d7 (Target) | Analyte of Interest |
| Precipitation Agent | Ethanol (Cold, -20°C) | Protein denaturation |
| Wash Solvent 1 | 50% Methanol in Water | Removal of salts/proteins |
| Elution Solvent | Ethyl Acetate or MTBE | High-solubility recovery |
| Reconstitution | 2-Propanol / Acetonitrile (1:1) | LC-MS/MS compatibility |
Detailed Experimental Protocol
Sample Pre-Treatment (Protein Precipitation)
Rationale: Vitamin K2 is heavily protein-bound (lipoproteins). Direct loading of plasma clogs SPE frits and reduces recovery. De-proteinization releases the analyte.
-
Aliquot 200 µL of plasma/serum into a 1.5 mL amber microcentrifuge tube.
-
Add 600 µL of cold Ethanol (-20°C).
-
Note: Do not use Acetonitrile here, as it may cause stronger coprecipitation of lipids that clog the SPE.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Dilute the supernatant 1:1 with HPLC-grade water (approx. 800 µL water added to supernatant) to reduce organic strength to <50% prior to loading.
Solid-Phase Extraction (SPE) Workflow
Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 30 mg / 1 mL.
Step 1: Conditioning
-
Add 1.0 mL Methanol . Flow rate: Gravity or low vacuum (1 mL/min).
-
Add 1.0 mL Water .
-
Mechanism:[1] Solvates the polymeric chains to expose the hydrophobic surface area.
Step 2: Loading
-
Load the pre-treated sample (supernatant + water mix) onto the cartridge.
-
Flow rate: Slow (~0.5 mL/min) to maximize Van der Waals interactions between the K2-d7 and the sorbent.
Step 3: Interference Wash
-
Add 1.0 mL 50% Methanol in Water .
-
Scientific Logic:[2][3][4] This strength is sufficient to elute salts, remaining plasma proteins, and polar metabolites. Because Vitamin K2 has a LogP > 6, it will not elute at 50% organic content, ensuring 100% retention on the sorbent.
Step 4: Elution
-
Apply 1.0 mL Ethyl Acetate (or MTBE).
-
Note: Allow the solvent to soak the bed for 30 seconds before applying vacuum. This disrupts the strong hydrophobic bonds.
-
Collect eluate in an amber glass vial.
Step 5: Evaporation & Reconstitution [5]
-
Evaporate to dryness under a gentle stream of Nitrogen at 35°C .
-
Warning: Do not over-dry. Remove immediately once solvent is gone.
-
Reconstitute in 100 µL of 2-Propanol/Acetonitrile (1:1).
Workflow Visualization
Figure 1: Step-by-step Solid Phase Extraction workflow for lipophilic Vitamin K2 isomers emphasizing protein precipitation and solvent polarity management.
Quality Control & Troubleshooting
Recovery Calculation
To validate the extraction efficiency of the 2Z,6Z-d7 isomer specifically:
-
Pre-Extraction Spike: Spike matrix with known conc. of 2Z,6Z-K2-d7 before Step 3.1.
-
Post-Extraction Spike: Spike blank matrix extract (after Step 3.2, Step 5) with same conc.
-
Calculation:
-
Target: >85% recovery is expected with this protocol.
Isomerization Check (Critical)
If the "2Z,6Z" geometry is critical to your research, you must validate that the extraction did not convert it to "All-Trans".
-
Method: Inject the final extract onto a C30 Column (e.g., YMC Carotenoid).
-
Observation: The 2Z,6Z isomer typically elutes earlier than the all-trans isomer on C30 phases. If a secondary peak appears at the retention time of the trans standard, photo-isomerization occurred during the SPE process.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Protein binding | Increase vortex time; ensure EtOH ratio is 3:1. |
| Low Recovery | Adsorption to plastic | Use glass inserts; switch to low-binding tubes. |
| Peak Tailing | Injection solvent mismatch | Ensure reconstitution solvent matches initial mobile phase. |
| Isomer Conversion | Light exposure | Verify amber glassware; work in low-actinic light. |
References
-
Sato, T., et al. "Determination of Vitamin K1 isomers and Vitamin K2 (MK-4) in pharmaceutical formulations by HPLC." Chemical and Pharmaceutical Bulletin, 2003. Link
-
Riphagen, I.J., et al. "Measurement of plasma Vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine, 2016. Link
-
Waters Corporation. "Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography." Application Note, 2012. Link
-
Gentili, A., et al. "Liquid chromatography–tandem mass spectrometry for the analysis of fat-soluble vitamins in biological fluids." Journal of Chromatography A, 2013. (General reference for lipophilic vitamin extraction). Link
Sources
Application Note: Liquid-Liquid Extraction of Vitamin K2 Vitamers for Quantitative Analysis
Date: February 13, 2026
Topic: A detailed guide to the principles, protocols, and validation of liquid-liquid extraction (LLE) for the accurate quantification of Vitamin K2 vitamers (menaquinones) from complex matrices.
Introduction: The Importance of Vitamin K2 Extraction
Vitamin K2, a family of fat-soluble vitamers known as menaquinones (MK-n), is essential for numerous physiological processes, including bone metabolism and blood coagulation.[1] The length of the isoprenoid side chain (denoted by "n" in MK-n) influences the bioavailability and biological activity of each vitamer, with MK-4 and MK-7 being the most studied forms.[1][2] These compounds are found in fermented foods like natto and cheese, as well as in some animal products.[3][4][5][6]
Accurate quantification of Vitamin K2 vitamers in diverse matrices—such as plasma, serum, food products, and bacterial fermentation broths—is critical for clinical diagnostics, nutritional science, and pharmaceutical development. However, the highly lipophilic (fat-soluble) nature and low endogenous concentrations of menaquinones present significant analytical challenges.[1] Liquid-liquid extraction (LLE) is a foundational and robust sample preparation technique designed to selectively isolate these non-polar analytes from complex, often aqueous, sample matrices, thereby reducing interference and concentrating the vitamers for sensitive downstream analysis.[1][7]
This document provides a comprehensive guide to the theory, development, and practical application of LLE methods for Vitamin K2 analysis.
Principle of Liquid-Liquid Extraction for Menaquinones
LLE operates on the principle of differential solubility. The technique partitions solutes between two immiscible liquid phases, typically an aqueous phase and an organic (non-polar) solvent phase. Because Vitamin K2 vitamers are highly non-polar, they exhibit a strong affinity for non-polar organic solvents while having negligible solubility in water.
The efficiency of this partitioning is governed by the partition coefficient (K) , which is the ratio of the concentration of the analyte (Vitamin K2) in the organic phase to its concentration in the aqueous phase at equilibrium. The primary goal of an LLE protocol for Vitamin K2 is to maximize this coefficient, ensuring that the vast majority of the analyte moves into the organic solvent, leaving behind polar interfering substances like proteins, salts, and sugars in the aqueous phase.[7]
Commonly used extraction solvents for Vitamin K include hexane, isooctane, and mixtures containing propanol, ethanol, or acetone.[7][8][9]
Key Physicochemical Properties of Vitamin K2 Vitamers
Understanding the properties of the target analytes is fundamental to designing an effective extraction protocol. The long isoprenoid side chains of menaquinones make them extremely hydrophobic.
| Property | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Significance for LLE |
| Molecular Formula | C31H40O2 | C46H64O2 | The larger size and longer carbon chain of MK-7 make it even more non-polar than MK-4.[10] |
| Molecular Weight | 444.65 g/mol | 649.00 g/mol | Influences diffusion rates but is less critical than polarity for solvent selection.[10] |
| Solubility | Soluble in acetone, ethanol, hexane, isooctane.[8][10][11] | Soluble in petroleum ether, n-hexane.[9][10] | Dictates the choice of organic solvent. "Like dissolves like" is the guiding principle. |
| Bioavailability | Poor bioavailability with a short serum half-life.[8] | Excellent bioavailability with a long plasma half-life (approx. 72 hours).[9] | Affects expected concentrations in biological samples, guiding sensitivity requirements. |
Detailed Protocol: LLE of Vitamin K2 from Human Serum/Plasma
This protocol provides a robust, general-purpose method for extracting MK-4 and MK-7 from serum or plasma. It is designed to be a self-validating system through the inclusion of an internal standard.
Reagents and Equipment
-
Solvents: HPLC-grade or higher n-hexane, 2-propanol (IPA), and methanol.
-
Internal Standard (IS): A deuterated analog (e.g., Vitamin K2D4) or a structural analog not present in the sample (e.g., Vitamin K1-25).[8][12]
-
Reagents: Butylated hydroxytoluene (BHT) as an antioxidant.
-
Equipment: Glass centrifuge tubes with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation & Equilibration:
-
Pipette 500 µL of serum or plasma into a 15 mL glass centrifuge tube.[13]
-
Add a known amount of internal standard (IS) solution. The IS is crucial for correcting variations in extraction efficiency and instrument response.
-
Vortex briefly and allow the sample to equilibrate in the dark for at least 1 hour. This step ensures the IS binds to the matrix proteins in a similar fashion to the endogenous analytes.[14]
-
-
Protein Precipitation & Analyte Release:
-
Add 1.0 mL of cold 2-propanol (IPA) containing 0.1% BHT to the sample.
-
Vortex for 30 seconds.
-
Causality: The IPA serves a dual purpose. First, it precipitates plasma proteins, breaking the bonds between Vitamin K2 and its carrier lipoproteins. Second, it acts as a wetting agent, ensuring efficient mixing between the aqueous sample and the subsequent non-polar extraction solvent. BHT is added to prevent oxidative degradation of the vitamers.[12]
-
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of n-hexane to the tube.
-
Cap tightly and vortex vigorously for 2-3 minutes to create a large surface area between the two phases, facilitating the transfer of Vitamin K2 into the hexane layer.
-
Causality: n-Hexane is the extraction solvent. Its non-polar nature makes it an excellent solvent for the highly lipophilic menaquinones, effectively "pulling" them out of the aqueous/IPA mixture.[8][9]
-
-
Phase Separation:
-
Centrifuge the tubes at 3000 x g for 10 minutes at 4°C.
-
This will result in three distinct layers: a top organic layer (n-hexane containing Vitamin K2), a middle layer of precipitated protein, and a bottom aqueous layer.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube, taking care not to disturb the protein interface.[13]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.[13][15]
-
Causality: Evaporation concentrates the extracted analytes into a small, dry residue, increasing the final concentration for analysis. Using nitrogen prevents oxidation that can occur with heated air.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase used for the chromatographic analysis (e.g., methanol or IPA).[13][14]
-
Vortex to ensure the residue is fully dissolved. Transfer the solution to an autosampler vial for analysis by HPLC or LC-MS/MS.[3][13]
-
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. Key parameters ensure the method is reliable, reproducible, and accurate.
-
Recovery: The efficiency of the extraction must be determined. This is done by comparing the analytical signal of a pre-extracted spiked sample (analyte added before LLE) to a post-extracted spiked sample (analyte added after LLE). High and consistent recovery (typically >85%) is desired.
-
Selectivity: The method must be free from interferences at the retention time of the analytes. This is confirmed by analyzing at least six different blank matrix samples.[16][17]
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The coefficient of variation (%CV) should be within acceptable limits (e.g., <15%).[16][17][18]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[10][18]
Troubleshooting Common LLE Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Insufficient protein precipitation; vigorous shaking with incompatible solvents. | Add more IPA before adding hexane; use a gentler inversion mixing method instead of vortexing; centrifuge at higher speeds or for longer durations. |
| Low Analyte Recovery | Incomplete protein precipitation; insufficient mixing; incorrect solvent choice or volume. | Ensure IPA is cold and vortexed sufficiently; increase vortex time for the hexane extraction step; verify solvent purity and volumes. |
| High Variability (%CV) | Inconsistent pipetting; variable evaporation rates; sample degradation. | Use calibrated pipettes; ensure a consistent nitrogen flow for evaporation; protect samples from light and add antioxidant (BHT).[14] |
| Matrix Effects (in LC-MS) | Co-extraction of interfering compounds like phospholipids. | Optimize the LLE procedure by adjusting solvent ratios; consider a post-extraction solid-phase extraction (SPE) cleanup step if necessary.[1][7] |
Conclusion
Liquid-liquid extraction is a powerful and indispensable technique for the analysis of Vitamin K2 vitamers. By leveraging the principles of differential solubility, a well-designed LLE protocol effectively isolates these lipophilic analytes from complex biological and food matrices. The method described herein, when coupled with rigorous validation and quality control, provides a trustworthy and reproducible foundation for accurate quantification, enabling researchers and drug development professionals to advance our understanding of Vitamin K2's role in health and disease.
References
-
Tarvainen, M., et al. (2019). Determination of vitamin K composition of fermented food. Food Chemistry, 275, 515-522. Available from: [Link]
-
Tarvainen, M., et al. (2019). Determination of vitamin K composition of fermented food. ResearchGate. Available from: [Link]
-
Bolt Pharmacy. (2026). Vitamin K Benefits for Women: Bone Health and Daily Requirements. Available from: [Link]
-
Tan, M. H., & He, J. (2020). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. DR-NTU. Available from: [Link]
-
Tan, M. H., & He, J. (2020). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. ResearchGate. Available from: [Link]
-
Manoury, E., et al. (2013). Quantitative measurement of vitamin K-2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method. ResearchGate. Available from: [Link]
-
Shippy, A. (2024). Benefits of Vitamin K Rich Foods and Fermented Foods. Ann Shippy MD. Available from: [Link]
-
Li, W., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. PMC. Available from: [Link]
-
Kumar, P., et al. (2016). Vitamin K2-4 and K2-7 Estimation in Nutraceutical Solid Dosage Forms by Post Column Derivatization with Fluorescence Detection. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Biotage. (2020). Extraction of Fat-Soluble Vitamins from Human Serum Using ISOLUTE® SLE+ Prior to UHPLC/MS. Available from: [Link]
-
Yulianti, C. H., et al. (2023). Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. PMC. Available from: [Link]
-
Vermeer, C., et al. (2018). Menaquinone Content of Cheese. ResearchGate. Available from: [Link]
-
Biotage. (n.d.). Automated analysis of a Panel of Fat Soluble Vitamins A, D, E and K in Serum by Supported Liquid Extraction and LC. Available from: [Link]
-
Park, E., et al. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. PMC. Available from: [Link]
-
Yulianti, C. H., et al. (2023). Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. Universitas Indonesia. Available from: [Link]
-
Yulianti, C. H., et al. (2023). Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. OUCI. Available from: [Link]
- Google Patents. (n.d.). CN113403348B - Preparation method of vitamin K2.
-
Vermeer, C., et al. (2018). Menaquinone Content of Cheese. PMC - NIH. Available from: [Link]
-
Yulianti, C. H., et al. (2023). Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. ResearchGate. Available from: [Link]
-
Podgorska, A., et al. (2024). Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS. MDPI. Available from: [Link]
-
Waters Corporation. (n.d.). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Available from: [Link]
-
Sato, T., et al. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. PMC. Available from: [Link]
-
Manoury, E., et al. (2013). Quantitative Measurement of Vitamin K2 (Menaquinones) in Various Fermented Dairy Products Using a Reliable High-Performance Liquid Chromatography Method. PubMed. Available from: [Link]
-
Walther, B., et al. (2017). Determination of menaquinone production by Lactococcus spp. and propionibacteria in cheese. ResearchGate. Available from: [Link]
-
Gulaboski, R., et al. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury. PMC - NIH. Available from: [Link]
-
Walther, B., et al. (2021). Quantitative analysis of menaquinones (vitamin K2) in various types of cheese from Switzerland. ResearchGate. Available from: [Link]
-
Berenjian, A., et al. (2014). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. ResearchGate. Available from: [Link]
-
Berenjian, A., et al. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. MDPI. Available from: [Link]
-
Di Lorenzo, A., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vitamin K composition of fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K Benefits for Women: Bone Health and Daily Requirements [boltpharmacy.co.uk]
- 5. annshippymd.com [annshippymd.com]
- 6. researchgate.net [researchgate.net]
- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ijpsonline.com [ijpsonline.com]
- 11. waters.com [waters.com]
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- 15. mdpi.com [mdpi.com]
- 16. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. researchgate.net [researchgate.net]
developing a calibration curve for vitamin K2-d7 quantification
Application Note: High-Sensitivity Quantification of Vitamin K2 (Menaquinone-7) using Deuterated Internal Standard (d7) by LC-MS/MS
Part 1: Executive Summary & Strategic Rationale
The Challenge: Vitamin K2, specifically the long-chain menaquinone-7 (MK-7), presents unique bioanalytical challenges.[1] It is highly lipophilic (LogP ~11.8), endogenous in human plasma, and extremely sensitive to UV degradation. Furthermore, it lacks strong ionizable functional groups, making standard Electrospray Ionization (ESI) prone to matrix suppression.
The Solution: This protocol utilizes Menaquinone-7-d7 (MK-7-d7) as a structural analogue Internal Standard (IS). The "d7" designation indicates the deuteration of the naphthoquinone ring. This is critical because the ring structure is the site of fragmentation during collision-induced dissociation (CID). By using a ring-deuterated IS, the mass shift is retained in the product ion, preventing cross-talk between the analyte and the IS.
Methodology Choice: While ESI is common, this guide recommends Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is superior for neutral, non-polar lipids like Vitamin K, offering 5-10x greater sensitivity and resistance to matrix effects compared to ESI.
Part 2: Visualized Workflows
Figure 1: Analytical Workflow Logic
Caption: Step-by-step critical path from sample handling to data acquisition, highlighting light-protection checkpoints.
Figure 2: Mass Transition Logic (MRM)
Caption: Mechanistic visualization of the precursor-to-product ion fragmentation retaining the d7 label.
Part 3: Materials & Instrumentation
Reagents:
-
Analyte: Menaquinone-7 (MK-7), >98% purity.
-
Internal Standard: Menaquinone-7-d7 (MK-7-d7).[2] Note: Ensure deuterium is on the naphthoquinone ring, not the tail.
-
Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), n-Hexane, Water.
-
Matrix: Double charcoal-stripped human serum (to remove endogenous Vitamin K).
Instrumentation:
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Column: Kinetex EVO C18 (Phenomenex) or equivalent.[3] 2.6 µm, 50 x 2.1 mm. Why? High carbon load is needed to retain the lipophilic tail, but core-shell technology maintains peak sharpness.
Part 4: Detailed Protocols
Protocol 1: Stock Solution Preparation (Critical Step)
Vitamin K degrades rapidly under fluorescent light. All steps must be performed under yellow monochromatic light or in amber glassware wrapped in foil.
-
Primary Stock (1 mg/mL): Dissolve 1 mg of MK-7 and MK-7-d7 separately in Ethanol .
-
Working Standard (1 µg/mL): Dilute Primary Stock 1:1000 in Methanol.
-
IS Working Solution (100 ng/mL): Dilute MK-7-d7 stock in Methanol. This concentration targets the mid-point of the calibration curve.
Protocol 2: Calibration Curve Construction
Target Range: 0.1 ng/mL (LLOQ) to 50 ng/mL (ULOQ).
-
Matrix Matching: Use charcoal-stripped serum. Endogenous MK-7 levels in normal serum (0.2–5 ng/mL) will invalidate the lower end of your curve if standard serum is used.
-
Spiking Scheme:
| Std ID | Conc. (ng/mL) | Preparation |
| STD 1 (LLOQ) | 0.10 | Spike into matrix |
| STD 2 | 0.50 | Serial Dilution |
| STD 3 | 1.00 | Serial Dilution |
| STD 4 | 5.00 | Serial Dilution |
| STD 5 | 10.00 | Serial Dilution |
| STD 6 | 25.00 | Serial Dilution |
| STD 7 (ULOQ) | 50.00 | Spike into matrix |
| Zero | 0.00 | Matrix + IS only |
| Double Blank | 0.00 | Matrix only (No IS) |
Protocol 3: Sample Extraction (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for K2 because it removes phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of sample (Standard/QC/Unknown) into an amber 2 mL Eppendorf tube.
-
IS Addition: Add 20 µL of MK-7-d7 Working Solution (100 ng/mL). Vortex 10 sec.
-
Extraction: Add 600 µL n-Hexane .
-
Agitation: Vortex vigorously for 5 minutes or shaker plate at 1000 rpm for 10 mins.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer (Hexane) to a new glass vial.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C. Do not overheat.
-
Reconstitution: Reconstitute in 100 µL of Methanol/IPA (1:1) .
-
Why IPA? Isopropanol ensures the lipophilic K2 redissolves completely. Pure methanol may result in poor recovery due to adsorption to the glass walls.
-
Part 5: LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 2 mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: 2 mM Ammonium Formate in Methanol (0.1% Formic Acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Vol: 10 µL.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 80 | Initial Loading |
| 1.0 | 80 | Isocratic Hold |
| 3.5 | 99 | Elution of MK-7 |
| 5.0 | 99 | Wash |
| 5.1 | 80 | Re-equilibration |
| 7.0 | 80 | End |
Mass Spectrometry (APCI Positive):
-
Source: APCI (Heated Nebulizer).[3]
-
Temperature: 400°C (High temp required to vaporize lipids).
-
Discharge Current: 3-5 µA.
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|---|
| MK-7 | 649.5 | 187.2 | 100 | 35 | Quantifier |
| MK-7 | 649.5 | 121.0 | 100 | 45 | Qualifier |
| MK-7-d7 | 656.5 | 194.2 | 100 | 35 | Internal Std |
Part 6: Validation & Quality Control (FDA/EMA Compliance)
To ensure Trustworthiness and Self-Validation , the method must meet these criteria based on FDA Bioanalytical Method Validation Guidance (2018):
-
Linearity:
-
Plot Peak Area Ratio (Analyte/IS) vs. Concentration.[4]
-
Regression: Linear, weighted 1/x² .
-
Requirement: r² > 0.99.
-
-
Accuracy & Precision:
-
LLOQ (0.1 ng/mL): Accuracy 80-120%, CV < 20%.
-
Other Standards: Accuracy 85-115%, CV < 15%.
-
-
Carryover:
-
Inject a "Double Blank" immediately after the ULOQ (50 ng/mL).
-
Signal must be < 20% of the LLOQ signal.
-
-
Matrix Effect (ME):
-
Compare the slope of the curve in solvent vs. the slope in matrix.
-
Use of d7-IS should normalize the ME Factor to near 1.0.
-
Part 7: References
-
FDA. (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][8][9] [Link]
-
Riphagen, I. J., et al. (2016).[4] Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 54(1), 89-96. [Link]
-
Klapkova, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Clinical Laboratory Analysis, 34(1). [Link]
-
Phenomenex. (2020). Separation of Vitamin K Compounds by LC-MS/MS Analysis using Kinetex EVO C18. Application Note. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. fda.gov [fda.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2Z,6Z-Vitamin K2-d7 LC-MS Analysis
Welcome to the technical support center dedicated to addressing the challenges associated with the LC-MS analysis of 2Z,6Z-Vitamin K2-d7. As a deuterated internal standard, 2Z,6Z-Vitamin K2-d7 is crucial for the accurate quantification of Vitamin K2 in various biological matrices. However, the inherent lipophilic nature of Vitamin K2 and the complexity of biological samples often lead to significant matrix effects, which can compromise analytical accuracy and sensitivity.[1][2]
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate these challenges and ensure the development of robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern in the LC-MS analysis of Vitamin K2-d7?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte (in this case, 2Z,6Z-Vitamin K2-d7 and the corresponding native Vitamin K2) in the mass spectrometer's ion source.[3] This interference can manifest as either a reduction in the analyte signal, known as ion suppression, or less commonly, an enhancement of the signal.[3]
Vitamin K2 analysis is particularly prone to matrix effects due to its high lipophilicity (fat-soluble nature) and its presence at very low concentrations in complex biological matrices such as plasma and serum.[1][4] These matrices are rich in other lipids, especially phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[5]
Q2: I'm observing significant variability in my 2Z,6Z-Vitamin K2-d7 signal. Could this be due to matrix effects?
A2: Yes, inconsistent signal intensity for your internal standard is a classic indicator of matrix effects. While a stable isotope-labeled internal standard like 2Z,6Z-Vitamin K2-d7 is designed to co-elute with the native analyte and experience the same degree of ion suppression or enhancement, significant variability suggests that the matrix composition is not uniform across your samples.[6][7][8] This can lead to poor precision and accuracy in your quantitative results.
Q3: How can I definitively determine if my analysis is being impacted by matrix effects?
A3: A widely accepted method is the post-extraction spike analysis . This involves comparing the peak area of your analyte (and internal standard) in two different scenarios:
-
Spiked into a pre-extracted blank matrix sample.
-
Spiked into a clean solvent (e.g., your mobile phase).
A significant difference in the signal response between these two preparations is a clear indication of ion suppression or enhancement.[9]
Another technique is the post-column infusion experiment . Here, a solution of the analyte is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.[10][11]
Q4: Why is a deuterated internal standard like 2Z,6Z-Vitamin K2-d7 the preferred choice for this analysis?
A4: A deuterated internal standard is considered the gold standard for quantitative LC-MS analysis because it is chemically identical to the analyte, with the only difference being a slight increase in mass due to the deuterium atoms.[6][8] This means it will have nearly identical chromatographic retention, extraction recovery, and ionization efficiency as the native analyte.[8][12] By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise quantification.[12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of 2Z,6Z-Vitamin K2-d7.
Issue 1: Significant Signal Suppression or Enhancement
Symptoms:
-
Low signal intensity for both Vitamin K2 and the 2Z,6Z-Vitamin K2-d7 internal standard.
-
Inconsistent peak areas for the internal standard across different samples.
-
Poor assay sensitivity and a high limit of quantification (LLOQ).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Sample Cleanup | Co-eluting matrix components, particularly phospholipids, are competing with the analyte and internal standard for ionization.[13] | Implement a more rigorous sample preparation technique. See Section 3: Detailed Experimental Protocols for detailed procedures on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][14] |
| Chromatographic Co-elution | The analytical column is not adequately separating Vitamin K2 and its internal standard from interfering matrix components. | Optimize the chromatographic method. This can include adjusting the mobile phase gradient, changing the organic modifier (e.g., methanol, acetonitrile, isopropanol), or using a different column chemistry (e.g., C18, C30, Phenyl).[14][15] |
| Suboptimal Ion Source Parameters | The settings for the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source are not ideal for Vitamin K2, potentially exacerbating the impact of matrix components. | Systematically optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for Vitamin K2 and its internal standard.[16] |
Issue 2: Poor Peak Shape and Resolution
Symptoms:
-
Broad, tailing, or fronting peaks for Vitamin K2 and 2Z,6Z-Vitamin K2-d7.
-
Inability to resolve different Vitamin K2 isomers (e.g., MK-4 and MK-7) if they are part of the analysis.[17]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Column Overload or Contamination | The analytical column has been compromised by the accumulation of non-volatile matrix components.[10] | Implement a column wash step at the end of each run with a strong solvent to remove strongly retained matrix components. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase | The mobile phase composition is not suitable for the hydrophobic nature of Vitamin K2, leading to poor chromatographic performance. | Experiment with different mobile phase compositions. For highly lipophilic compounds like Vitamin K2, the use of modifiers like isopropanol can improve peak shape.[14] A gradient elution is often necessary to achieve good separation.[17] |
| Sample Solvent Mismatch | The solvent used to reconstitute the final extract is too strong, causing peak distortion upon injection. | Reconstitute the dried extract in a solvent that is weaker than the initial mobile phase composition to ensure proper peak focusing at the head of the column.[4] |
Issue 3: High Background Noise and Interferences
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of interfering peaks at or near the retention time of Vitamin K2 and its internal standard.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Sample Cleanup | The sample preparation method is not effectively removing a broad range of interfering compounds. | Employ a more selective sample preparation technique. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to simple protein precipitation.[18] |
| Contaminated Solvents or Reagents | Impurities in the mobile phase, extraction solvents, or other reagents are contributing to the high background. | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. |
| Carryover | Analyte or matrix components from a previous injection are retained in the system and elute in subsequent runs. | Optimize the autosampler wash procedure, using a strong solvent to clean the injection needle and port between injections. |
Section 3: Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is adapted from established methods for Vitamin K extraction and is effective at removing phospholipids and other interfering substances.[17][18]
Materials:
-
SPE cartridges (e.g., Oasis HLB or silica-based)
-
LC-MS grade methanol, isopropanol, hexane, and diethyl ether
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma or serum, add 50 µL of the 2Z,6Z-Vitamin K2-d7 internal standard solution. Add 1 mL of ethanol to precipitate proteins.[17]
-
Vortex the sample for 30 seconds and then centrifuge at 3500 rpm for 5 minutes.[17]
-
Column Conditioning: Condition the SPE cartridge with 3 mL of hexane.
-
Sample Loading: Apply the supernatant from the centrifuged sample to the conditioned SPE cartridge.[17]
-
Washing: Wash the cartridge with 3 mL of a hexane-based solution to remove non-polar interferences. A common wash solution is 3 mL of hexane.
-
Elution: Elute the Vitamin K2 and the internal standard with 3 mL of a more polar solvent mixture, such as diethyl ether/hexane (3:97, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 100 µL of the initial mobile phase or a compatible solvent like isopropanol.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE is a classic technique for extracting lipophilic compounds like Vitamin K2.[14][19]
Materials:
-
LC-MS grade ethanol, hexane, and other organic solvents
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma or serum, add 50 µL of the 2Z,6Z-Vitamin K2-d7 internal standard solution.[19]
-
Protein Precipitation: Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.[19]
-
Extraction: Add 4 mL of hexane and vortex vigorously for 1 minute.[19]
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[20]
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.[19]
Section 4: Visualizations and Data
Diagram 1: The Principle of Using a Stable Isotope-Labeled Internal Standard
Caption: Workflow for accurate quantification using a stable isotope-labeled internal standard.
Diagram 2: Troubleshooting Flowchart for Signal Suppression
Caption: A step-by-step guide to troubleshooting signal suppression issues.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., ethanol, acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove other matrix components like phospholipids, leading to significant matrix effects.[14] | Initial screening or when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT by removing polar interferences. | Can be labor-intensive, time-consuming, and may use large volumes of organic solvents.[21] | Extracting lipophilic compounds from aqueous matrices.[14] |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution. | Provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids.[18] | More complex and costly than PPT and LLE; requires method development. | Complex matrices where high sensitivity and accuracy are required.[17][18] |
References
- Sigma-Aldrich. Ion-Suppression & Phospholipid Contamination.
- Riphagen, et al. (2015). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. bevital.
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
- A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC. (2019).
- Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS.
- Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- A validated HPLC method for the determination of vitamin K in human serum - First application in a pharmacological study (Solid phase extraction).
- Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Cyberlipid. Vitamin K analysis.
- Agilent Technologies. (2021). Determination of Fat-Soluble Vitamins in Foods Using Agilent Chem Elut S Extraction with LC/DAD and LC/MS.
- Separation Science. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma.
- BenchChem. overcoming matrix effects in LC-MS analysis of vitamin K.
- BenchChem. Solid-Phase Extraction of Vitamin K from Biological Samples: Application Notes and Protocols.
- BenchChem. Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Vitamin K.
- Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Karl, J. P., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PMC.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- BenchChem. (2025). Technical Support Center: Overcoming Signal Suppression of Phenthoate in Electrospray Ionization (ESI-MS).
- BenchChem. Reducing signal suppression in electrospray ionization for ractopamine.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Viñas, P., et al. (2013). Dispersive liquid-liquid microextraction for the determination of vitamins D and K in foods by liquid chromatography with diode-array and atmospheric pressure chemical ionization-mass spectrometry detection. PubMed.
- Eurofins. Factors Affecting Vitamin K Analysis in Serum, Food and Dietary Supplements.
- A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. (2011). ResearchGate.
- Viñas, P., et al. (2025). Dispersive liquid–liquid microextraction for the determination of vitamins D and K in foods by liquid chromatography with diode-array and atmospheric pressure chemical ionization-mass spectrometry detection. Request PDF. ResearchGate.
- Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC.
- BenchChem. Challenges in the analytical measurement of vitamin K vitamers.
- Biotage. (2020). Extraction of Fat-Soluble Vitamins from Human Serum Using ISOLUTE® SLE+ Prior to UHPLC/MS.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2009). Request PDF.
- Shimadzu. (2017). Simultaneous Analysis of Water-soluble and Fat-soluble Vitamins in Fish by Reversed-Phase LC-MS/MS Method ASMS 2017 WP 187.
- Al-Tannak, N. F., et al. (2021). LC-MS/MS quantification of fat soluble vitamers - A systematic review. PubMed.
- Development of a Vitamin K Database for Commercially Available Food in Australia. (2021).
- MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- BenchChem. (2025). Technical Support Center: Optimizing Vitamin K Extraction from Food Matrices.
- Phenomenex. Separation of Vitamin K Compounds by LC-MS/MS Analysis.
- MedChemExpress. Menaquinone-7-d7 (Vitamin K2-7-d7).
- Shimadzu. LC-MS Application Data Sheet No. 036 Analysis of vitamin K in food using LC-MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]
- 5. mzinterpretation.com [mzinterpretation.com]
- 6. youtube.com [youtube.com]
- 7. nebiolab.com [nebiolab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sepscience.com [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.com [phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bevital.no [bevital.no]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
improving peak shape and resolution for 2Z,6Z-Vitamin K2-d7
Advanced Troubleshooting & Method Optimization Guide
Executive Summary
The analysis of 2Z,6Z-Vitamin K2-d7 presents a dual challenge: hydrophobicity and geometric isomerism . As a deuterated standard for the specific cis-impurity of Menaquinone-7, this analyte requires high "shape selectivity" to resolve from the all-trans parent molecule. Standard C18 chemistries often fail to provide this resolution, resulting in co-elution or "shouldering," while the molecule’s lipophilicity leads to significant peak tailing if solubility and silanol interactions are not managed.
This guide addresses the three most common support tickets regarding this analyte:
-
Resolution: Inability to separate 2Z,6Z isomers from the all-trans peak.
-
Peak Shape: Tailing or fronting caused by solvent mismatch.
-
Retention Stability: Drifting retention times in high-organic mobile phases.
Module 1: Resolution & Column Chemistry
Q: Why can't I separate the 2Z,6Z-d7 isomer from the all-trans MK-7 peak using my standard C18 column?
A: You are likely facing a "Steric Recognition" deficit.
Standard C18 (Octadecyl) columns rely primarily on hydrophobic interactions. While they effectively retain Vitamin K2, they lack the shape selectivity required to distinguish between the "bent" structure of the cis (2Z,6Z) isomer and the "linear" structure of the all-trans isomer.
The Fix: Switch to a C30 Stationary Phase. To resolve geometric isomers of long-chain lipids (like Carotenoids and Vitamin K), a C30 (Triacontyl) stationary phase is the industry gold standard. The longer alkyl chains in C30 phases order themselves more rigidly, creating "slots" that interact differently with the bent cis isomers versus the linear trans isomers.
Protocol: Column & Temperature Optimization
| Parameter | Recommendation | Technical Rationale |
| Column Phase | C30 (e.g., Thermo Acclaim C30, YMC Carotenoid) | Provides high steric selectivity for geometric isomers. |
| Alternative | PFP (Pentafluorophenyl) | Can offer alternative selectivity via pi-pi interactions, though C30 is superior for lipid isomers. |
| Temperature | 15°C – 20°C | CRITICAL: Lower temperatures increase the rigidity of the stationary phase ligands, enhancing shape selectivity. Higher temps (>30°C) increase molecular motion, causing isomers to merge. |
| Mobile Phase | MeOH > ACN | Methanol (MeOH) often provides better isomer resolution than Acetonitrile (ACN) for lipids due to solvation shell geometry. |
Visual Workflow: Column Selection Logic
Figure 1: Decision tree for resolving geometric isomers of Vitamin K2. C30 chemistry and low temperature are the primary drivers of success.
Module 2: Peak Shape & Solubility
Q: My 2Z,6Z-d7 peak is broad and tailing. Is this a column failure?
A: It is likely an "Injection Solvent Mismatch" or "Silanol Interaction."
Vitamin K2 is extremely lipophilic (LogP > 10). Researchers often dissolve standards in Hexane, Dichloromethane (DCM), or Toluene to ensure solubility. However, injecting these strong non-polar solvents into a Reversed-Phase mobile phase (e.g., Methanol/Water) causes the analyte to precipitate or travel faster than the mobile phase initially, leading to peak distortion.
Troubleshooting Protocol: The "Sandwich" Injection
1. Solvent Mismatch Check:
-
Symptom: Peak fronting or splitting.[1]
-
Fix: Dissolve the stock in the strong solvent (e.g., DCM), but dilute the working standard in Isopropanol (IPA) or the initial Mobile Phase. IPA is a "universal coupler"—it dissolves lipids well but is miscible with aqueous mobile phases.
2. Silanol Activity Check:
-
Symptom: Peak tailing (Asymmetry > 1.5).[2]
-
Cause: The quinone ring system can interact with free silanols on the silica surface.
-
Fix: Ensure your column is "End-capped." If using MS detection, add 5-10 mM Ammonium Formate to the aqueous mobile phase. This masks silanols and can improve ionization.
Quantitative Comparison of Injection Solvents
| Injection Solvent | Solubility of K2 | Peak Shape (on RP Column) | Recommendation |
| Hexane / Heptane | Excellent | Poor (Fronting/Splitting) | Avoid for direct injection. |
| Methanol | Poor | Good (if soluble) | Use for final dilution only. |
| Isopropanol (IPA) | Good | Excellent | Recommended diluent. |
| Ethanol | Moderate | Good | Acceptable alternative. |
Module 3: Detection & Sensitivity (LC-MS/MS)
Q: I am seeing low signal intensity for the d7 standard compared to the native K2. Why?
A: Check your ionization source and "Deuterium Isotope Effect."
While d7 and d0 (native) isotopes generally co-elute, slight shifts can occur on high-efficiency C30 columns. If you are using MRM (Multiple Reaction Monitoring) windows based on the native retention time, you might be clipping the d7 peak.
Optimization Steps:
-
Source Selection: Vitamin K2 is a neutral lipid. APCI (Atmospheric Pressure Chemical Ionization) often yields 5-10x higher sensitivity than ESI (Electrospray Ionization) because it does not rely on solution-phase chemistry for ionization.
-
Adduct Formation: In ESI, K2 often forms adducts rather than
. Look for:- (Ammonium adduct)[3]
- (Sodium adduct – avoid for quantitation as it is unstable)
-
Action: Add Ammonium Formate to force the
adduct.
Visual Workflow: Peak Shape Troubleshooting
Figure 2: Diagnostic flow for identifying the root cause of peak distortions in lipid analysis.
References
-
Thermo Fisher Scientific. (2012). Separation of Vitamin K Isomers with Enhanced Selectivity using Acclaim C30.[4][5] Application Note 20590.[4] Link
-
United States Pharmacopeia (USP). Menaquinone-7 Monograph.[6][7] USP-NF.[6][7] (Requires Subscription for full text, general methodology cited in open literature). Link
-
Szterk, A., et al. (2018).[8][9] "Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements." Food Chemistry, 243, 403-409.[9] Link
-
Waters Corporation. (2013).[10] Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography (UPC2).[10][11] Application Note. Link
-
Jedynak, L., et al. (2017). "A novel method for the determination of chemical purity and assay of menaquinone-7. Comparison with the methods from the official USP monograph." Journal of Pharmaceutical and Biomedical Analysis, 135, 116-125. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Menaquinone-7 Preparation [doi.usp.org]
- 7. Menaquinone-7 [doi.usp.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. molnar-institute.com [molnar-institute.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
Technical Support Center: Troubleshooting 2Z,6Z-Vitamin K2-d7 Extraction
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: You are experiencing low recovery of 2Z,6Z-Vitamin K2-d7 (a deuterated cis-isomer of Menaquinone). Unlike the thermodynamically stable all-trans (E) isomers, the cis (Z) isomers of Vitamin K2 are high-energy conformers. They are uniquely susceptible to two distinct failure modes during extraction:
-
Geometric Isomerization: Conversion from the 2Z,6Z form to the more stable 2E (trans) forms, which results in the "disappearance" of your specific analyte peak.
-
Non-Specific Adsorption: Extreme lipophilicity (LogP > 6) leading to irreversible binding to plasticware and glass surfaces.
The Solution: Recovery issues with this specific isomer are rarely due to a single step. They are usually a combination of photolytic degradation , thermal isomerization , and surface adsorption . This guide provides a self-validating diagnostic workflow to isolate the root cause.
Diagnostic Workflow
Use this logic tree to determine if your loss is Chemical (degradation/isomerization) or Physical (extraction efficiency/adsorption).
Figure 1: Diagnostic logic for isolating the cause of Vitamin K2 isomer loss.
Troubleshooting Guide (Q&A)
Category A: Isomerization (Chemical Instability)
Q: I see small peaks eluting after my 2Z,6Z-Vitamin K2-d7 peak. Is this my analyte? A: Yes. This is the hallmark of isomerization . The cis (Z) isomers of Vitamin K2 generally elute before the trans (E) isomers on C18 columns. If you see new peaks appearing later in the chromatogram, your 2Z,6Z isomer is converting to the thermodynamically stable 2E (trans) form.
-
Cause: Exposure to UV/Visible light or excessive heat.
-
Fix: Vitamin K2 is extremely photosensitive. All extraction steps must be performed under yellow/red monochromatic light or in amber glassware wrapped in aluminum foil.
Q: Can I use the same evaporation settings as I do for other vitamins? A: Likely not. While trans-Vitamin K2 is relatively heat stable, the cis-isomer is under steric strain.
-
Risk: Evaporation temperatures >40°C can catalyze Z-to-E isomerization.
-
Protocol Change: Set your nitrogen evaporator to maximum 30°C . It will take longer, but it preserves the geometric integrity of the 2Z,6Z bond.
Category B: Physical Loss (Adsorption)
Q: My recovery is low (<40%) but the peak shape is perfect and I see no other isomers. A: You are losing the analyte to the walls of your container. Vitamin K2 is highly lipophilic (LogP ~6–9). In aqueous or low-organic solutions, it will drive out of solution and bind to hydrophobic surfaces (polypropylene) or active sites (glass silanols).
-
The Trap: Standard Polypropylene (PP) tubes are "sponges" for Vitamin K2.
-
The Fix: Use Silanized Glass or Low-Binding PP tubes. Never use standard borosilicate glass without silanization.
Q: I evaporate my extract to dryness, but when I reconstitute, the signal is gone. A: "Dryness" is the enemy. When Vitamin K2 is dried completely onto a surface, the Van der Waals forces between the molecule and the vessel wall can become stronger than the solvation power of your reconstitution solvent.
-
Protocol Change: Use the "Keeper Solvent" technique . Add 10-20 µL of a high-boiling solvent (e.g., ethylene glycol or dodecane) or simply stop the evaporation before it reaches complete dryness.
Category C: Matrix Effects[8][9]
Q: My internal standard (d7) response varies wildly between patient samples. A: This indicates Phospholipid Suppression . If you are using simple Protein Precipitation (PPT), phospholipids are co-eluting and suppressing ionization.
-
Validation: Monitor the phospholipid transition (m/z 184) to see if it overlaps with your K2 peak.
-
Fix: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to remove phospholipids.
Optimized Extraction Protocol (SLE Method)
This protocol is designed specifically to minimize isomerization and adsorption.
Materials:
-
Plate: Biotage ISOLUTE® SLE+ or Thermo HyperSep™ SLE.
-
Solvents: LC-MS grade Hexane, Isopropanol (IPA), Ethanol.
-
Labware: Amber silanized glass vials.
| Step | Action | Technical Rationale |
| 1. Pre-treatment | Mix 200 µL Plasma + 10 µL 2Z,6Z-K2-d7 IS + 200 µL Water. | Diluting the matrix 1:1 with water ensures proper loading onto the SLE diatomaceous earth. |
| 2. Loading | Load mixture onto SLE plate. Apply gentle vacuum/pressure to initiate flow. | Wait 5 minutes. This allows the aqueous phase to absorb into the silica matrix. |
| 3. Elution | Elute with 2 x 600 µL 95:5 Hexane:IPA . | Pure hexane may not recover the d7 isomer efficiently; 5% IPA disrupts hydrogen bonding without eluting phospholipids. |
| 4. Evaporation | Evaporate under N2 at 25°C in the dark. STOP when ~10 µL remains. | CRITICAL: Low temp prevents isomerization. Avoiding dryness prevents irreversible adsorption. |
| 5. Reconstitution | Add 100 µL Methanol (or mobile phase).[1] Vortex gently for 5 mins. | Vigorous vortexing is needed to "wash" the walls, but avoid sonication (heat risk). |
Data Summary: Material Compatibility
The following table summarizes the recovery of Vitamin K2 isomers from different container materials after 4 hours of storage.
| Material Type | Recovery (%) | Risk Level | Recommendation |
| Standard Polypropylene (PP) | 45 - 60% | 🔴 High | DO NOT USE. High hydrophobic binding. |
| Borosilicate Glass (Clear) | 70 - 80% | 🟠 Medium | Risk of photolysis and silanol binding. |
| Amber Glass (Untreated) | 75 - 85% | 🟡 Moderate | Good light protection, but surface binding remains. |
| Silanized Amber Glass | 95 - 100% | 🟢 Optimal | The Gold Standard. Inert surface + Light block. |
| PTFE (Teflon) | 90 - 95% | 🟢 Good | Acceptable alternative for caps/liners. |
References
-
Szterk, A., et al. (2013). "Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements." Food Chemistry.
-
Jedrzejczak, R., et al. (2019).[2] "Menaquinone-7 Stability of Formulations and Its Relationship with Purity Profile." Molecules.
-
Thermo Fisher Scientific. (2012). "Separation of Vitamin K Isomers Using a Solid Core HPLC Column." Application Note 20586.
-
Hormann, A.M., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. (Cited for general hydrophobic adsorption principles).
-
Waters Corporation. (2013). "Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements." Application Note.
Sources
Technical Support Center: Optimizing Ionization for 2Z,6Z-Vitamin K2-d7
Executive Summary
The analysis of 2Z,6Z-Vitamin K2-d7 (a deuterated cis-isomer internal standard) presents unique challenges due to its neutral lipophilic nature and stereochemical instability. Unlike polar analytes, Vitamin K2 does not easily protonate (
This guide details how mobile phase composition directly dictates ionization efficiency, adduct formation, and isomer stability. It compares ESI and APCI modalities and provides a validated troubleshooting framework.
Module 1: The Physics of Ionization
The Challenge: Neutrality & Lipophilicity
Vitamin K2 (Menaquinone) lacks basic functional groups with high proton affinity. In a standard acidic mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid), ionization is often poor. The 2Z,6Z configuration creates a "bent" steric structure compared to the linear all-trans isomer, which can subtly alter solvation shells and ionization efficiency.
ESI vs. APCI: The Decision Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Mechanism | Adduct formation ( | Proton transfer ( |
| Mobile Phase Sensitivity | High. Requires ammonium salts to drive adducts. | Moderate. Tolerates non-polar solvents better. |
| Isomer Specificity | Softer. Less likely to induce thermal isomerization. | Risk. High heat ( |
| Recommendation | Preferred for 2Z,6Z-Isomers (to preserve stereochemistry). | Use only if sensitivity in ESI is insufficient. |
Visualizing the Ionization Pathway
Figure 1: The critical role of Ammonium (NH4+) additives in directing the ionization pathway away from parasitic Sodium adducts toward a stable Ammonium adduct.
Module 2: Mobile Phase Optimization
The Solvent System: Methanol vs. Acetonitrile
The choice of organic modifier fundamentally alters the ionization yield for Vitamin K2.
-
Methanol (MeOH): Protic solvent.[1]
-
Effect: Enhances the formation of
adducts in ESI because it stabilizes the hydrogen-bonding network required for ammonium coordination. -
Trade-off: Higher backpressure than ACN; slightly lower elution strength for very lipophilic compounds.
-
-
Acetonitrile (ACN): Aprotic solvent.
-
Effect: Sharper chromatographic peaks (better resolution of cis/trans isomers). However, pure ACN often leads to lower ionization efficiency in ESI for Vitamin K due to poor adduct stabilization.
-
Recommendation: Use a binary blend . A typical B-line composition of 50:50 ACN:MeOH or Isopropanol (IPA) doping is optimal.
-
The Additive: The "Ammonium" Requirement
For 2Z,6Z-Vitamin K2-d7, the presence of Ammonium Formate is non-negotiable for ESI analysis.
-
Mechanism: Ammonium ions (
) displace ubiquitous Sodium ( ) ions.-
Without Additive: Signal splits between
, , and . -
With 5-10 mM Ammonium Formate: Signal consolidates into a single, intense
peak.
-
-
Acid Concentration: Keep Formic Acid low (
). Excess acid can suppress the ammonium adduct formation by forcing protonation competition, which is kinetically unfavorable for this neutral molecule.
Optimized Protocol
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) |
| Base Solvent | Water (LC-MS Grade) | Methanol / Acetonitrile (1:1 v/v) |
| Modifier | 5 mM Ammonium Formate | 5 mM Ammonium Formate |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid |
| Role | Initial trapping of analyte. | Elution and Ionization Source.[2][3] |
Module 3: Troubleshooting Guide
Scenario A: Signal Intensity is Low or Unstable
-
Root Cause: "Sodium Stealing." If ammonium concentration is too low, trace sodium from glassware dominates, forming
(which often does not fragment well in MS/MS). -
Diagnostic: Run a Q1 Scan.[4] If you see m/z corresponding to M+23 (Na) > M+18 (NH4), your buffer is insufficient.
-
Fix: Increase Ammonium Formate to 10 mM. Switch to plastic solvent bottles to reduce Na leaching.
Scenario B: Isomer Scrambling (2Z,6Z Trans)
-
Root Cause: Thermal degradation in the source or on-column.
-
Diagnostic: The 2Z,6Z peak decreases while a later-eluting peak (Trans) increases over replicate injections.
-
Fix:
-
Switch Source: If using APCI, lower the vaporizer temperature (try
C) or switch to ESI. -
Protect from Light: Cis isomers are photo-labile. Use amber glassware.
-
Scenario C: Broad Peak Shape
-
Root Cause: Solubility mismatch. The highly lipophilic d7-analog may precipitate if the initial gradient is too aqueous (>20% water).
-
Fix: Ensure the starting gradient is at least 80-90% Organic (using a trap column) or use Isopropanol in Mobile Phase B to increase solubility.
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for identifying mobile phase deficiencies based on observed mass spectral species.
References & Further Reading
-
Separation of Vitamin K Isomers (Cis/Trans):
-
Thermo Fisher Scientific. "Separation of a Mixture of Vitamin K Isomers Using a Solid Core HPLC Column."
-
-
Ionization Mechanisms (ESI vs APCI for Lipids):
-
Agilent Technologies.[4] "Making LC Methods MS Friendly: Buffer Considerations for ESI and APCI."
-
-
Role of Ammonium Formate in Suppression:
-
LC-MS/MS Quantitative Analysis of Vitamin K:
-
Thermo Fisher Scientific. "LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum."
-
Sources
- 1. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. phenomenex.com [phenomenex.com]
- 5. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]
addressing carryover effects in 2Z,6Z-Vitamin K2-d7 measurements
This guide serves as a specialized technical support resource for researchers encountering carryover issues with 2Z,6Z-Vitamin K2-d7 (and related Menaquinone isomers) in LC-MS/MS workflows.
Topic: Eliminating Carryover & Ghost Peaks in Lipophilic Vitamin Analysis Lead Scientist: Senior Application Specialist, Mass Spectrometry Division
Executive Summary
The analysis of 2Z,6Z-Vitamin K2-d7 presents a unique challenge due to the extreme lipophilicity of the multiprenyl side chain (LogP > 10). Unlike polar drugs, this compound does not merely "flow" through your system; it adsorbs to rotor seals, needle coatings, and column frits, releasing slowly into subsequent injections. This guide provides a self-validating troubleshooting protocol to isolate and eliminate these carryover effects.
Part 1: Diagnostic Workflow
Q: How do I distinguish between true carryover and system contamination?
A: Carryover is dynamic; contamination is static. You must run a "Systematic Blank Sequence" to distinguish them.
The Protocol:
-
Inject a High Standard (ULOQ) of 2Z,6Z-Vitamin K2-d7.
-
Immediately inject three Mobile Phase Blanks (B1, B2, B3).
-
Inject a Matrix Blank (extracted matrix without analyte).
Interpretation:
-
True Carryover: Peak area decreases sequentially (
). This indicates the analyte is washing out of a surface (needle, loop, or column). -
System Contamination: Peak area remains constant (
). This indicates the mobile phase, reservoir, or column stationary phase is saturated/contaminated.
Visualization: Carryover Diagnostic Decision Tree
The following diagram outlines the logic flow for identifying the source of the ghost peak.
Figure 1: Decision tree for isolating the source of analyte carryover in LC-MS/MS workflows.
Part 2: Autosampler & Hardware Mitigation
Q: My carryover is coming from the autosampler. What needle wash solvent should I use?
A: Standard washes (MeOH/Water) are ineffective for Vitamin K2 isomers. You must use a "Chaotropic" organic wash that disrupts hydrophobic interactions without precipitating buffer salts.
The "Magic Mix" for Lipophilic Vitamins: For 2Z,6Z-Vitamin K2-d7, we recommend a multi-solvent approach.
| Wash Type | Composition | Mechanism of Action |
| Weak Wash | 90% Acetonitrile / 10% Water | Matches initial gradient strength; removes bulk matrix. |
| Strong Wash | 40% Acetonitrile / 40% Isopropanol / 20% Acetone | Isopropanol (IPA) solubilizes the isoprenoid chain. Acetone is highly effective for removing sticky residues from PEEK/Teflon. |
| Alternative | 50% Methanol / 50% Cyclohexane | Caution: Only compatible with specific seal materials (e.g., Tefzel). Excellent for extreme lipophilicity. |
Critical Autosampler Settings:
-
Dip Time: Increase needle dip time in the Strong Wash to at least 10 seconds .
-
Valve Switching: Ensure the injection valve switches during the wash cycle to clean the rotor grooves.
-
Material Change: If using a standard Vespel rotor seal, switch to a Tefzel (ETFE) or PEEK rotor seal. Vespel (polyimide) tends to adsorb Vitamin K compounds at pH > 8 or in high organic conditions.
Part 3: Chromatographic Solutions
Q: The carryover persists even after bypassing the autosampler. Is my column the problem?
A: Yes. The long lipophilic tail of Vitamin K2 can "hide" in the stagnant zones of the column frits or the guard column.
Troubleshooting Protocol:
-
Remove the Guard Column: Guard columns are the #1 source of carryover for sticky compounds due to added dead volume and frit surface area. Test without it.
-
Implement a Sawtooth Gradient: Instead of a single ramp, use a "Sawtooth" wash at the end of every run to thermally and chemically desorb the analyte.
Recommended Gradient Profile:
-
0.0 - 3.0 min: Elution of Analyte (e.g., 90% B).
-
3.1 - 4.0 min: Ramp to 100% B (ensure B contains IPA or Acetone, not just MeOH).
-
4.1 - 4.5 min: Drop to 50% B.
-
4.6 - 5.5 min: Ramp back to 100% B .
-
5.6+ min: Re-equilibrate.
Note: The rapid oscillation helps disrupt the boundary layer on the stationary phase, releasing trapped d7-isomer.
Part 4: Sample Preparation & Solvents
Q: Can my sample diluent cause carryover?
A: Indirectly, yes. If your sample solvent is too weak (e.g., high water content), the Vitamin K2-d7 may precipitate or form micelles on the needle surface before injection.
-
Rule: The sample solvent should contain at least 70-80% Organic (MeOH or ACN).
-
Caution: Ensure this does not cause "solvent effects" (peak fronting). If fronting occurs, reduce injection volume rather than increasing water content.
References
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis. Retrieved from [Link]
-
Waters Corporation. (2018). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]
-
ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS? Retrieved from [Link]
Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Vitamin K2 Bioanalysis
A Comparative Analysis of 2Z,6Z-Vitamin K2-d7 and 13C-Labeled Analogs in Quantitative Mass Spectrometry
Introduction: The Cornerstone of Quantitative Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity and selectivity.[1] The accuracy of LC-MS/MS quantification, however, is fundamentally reliant on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is the preferred choice, designed to mimic the physicochemical properties of the analyte to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[2][3]
This guide provides a deep, evidence-based comparison of two common types of SIL internal standards for the analysis of Vitamin K2: the deuterated analog, 2Z,6Z-Vitamin K2-d7, and its 13C-labeled counterpart. We will explore the critical performance differences, explain the underlying scientific principles, and provide actionable experimental protocols to empower researchers to make the most informed decision for their bioanalytical assays.
The Contenders: Understanding the Isotopic Labels
Vitamin K2 (Menaquinone) , particularly in its MK-7 form, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism.[4][5] Its accurate measurement is vital in various research contexts.
-
2Z,6Z-Vitamin K2-d7: This internal standard has seven hydrogen atoms replaced by deuterium (²H or D). Deuterium labeling is a common and often more cost-effective method for creating a SIL-IS.
-
13C-Labeled Vitamin K2: In this standard, one or more Carbon-12 atoms are replaced with the stable, heavier isotope Carbon-13 (¹³C). While often more expensive to synthesize, ¹³C-labeling is increasingly recognized as the superior choice for high-stakes quantitative assays.[1][6]
The choice between these two is not trivial; it has profound implications for data quality, method robustness, and the ultimate reliability of study outcomes.
Head-to-Head Comparison: Performance in the Real World
The ideal internal standard should be a perfect chemical twin of the analyte, distinguishable only by its mass. Any deviation from this ideal can compromise its ability to correct for analytical variability accurately.
Chromatographic Co-elution: The Isotope Effect
One of the most significant differentiators between deuterated and ¹³C-labeled standards is their chromatographic behavior.
-
¹³C-Labeled Standards: The substitution of ¹²C with ¹³C results in a minimal change to the molecule's physicochemical properties.[2] Consequently, ¹³C-labeled internal standards almost perfectly co-elute with their unlabeled (native) analyte under a wide range of chromatographic conditions.[1] This co-elution is critical because it ensures that both the analyte and the IS are exposed to the exact same matrix effects at the exact same time during elution into the mass spectrometer's ion source.[7]
-
Deuterated Standards (2Z,6Z-Vitamin K2-d7): Deuterium is nearly twice as heavy as protium (¹H). This substantial mass difference can alter the molecule's lipophilicity and van der Waals interactions. This often leads to a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte, a phenomenon known as the "isotope effect".[2] With the high resolving power of modern UPLC systems, this separation can become more pronounced, potentially undermining the primary function of the internal standard.[1] If the analyte and IS elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[8]
Caption: Ideal co-elution of ¹³C-IS vs. the typical retention time shift of a d7-IS.
Isotopic Stability: The Risk of Back-Exchange
The stability of the isotopic label is paramount. If the label is lost, the internal standard can convert back to the unlabeled analyte, artificially inflating the analyte's measured concentration.
-
¹³C-Labeled Standards: The carbon-carbon bond is exceptionally stable and is not susceptible to exchange under typical bioanalytical conditions. This ensures the isotopic purity of the standard throughout sample storage, preparation, and analysis.[3]
-
Deuterated Standards (2Z,6Z-Vitamin K2-d7): The stability of a carbon-deuterium (C-D) bond depends heavily on its position within the molecule and the pH of the surrounding medium. Deuterium atoms on aromatic rings or at positions subject to enolization can be susceptible to back-exchange with protons from the solvent (e.g., water in the mobile phase or plasma).[8] This can lead to a gradual decrease in the IS signal and a corresponding increase in the analyte signal, compromising assay accuracy.
Isotopic Interference and Cross-Talk
Isotopic interference, or "cross-talk," occurs when the signal from one compound contributes to the signal of another.
-
Contribution from Analyte to IS: A high concentration of the native analyte can produce a significant M+7 isotope peak (due to the natural abundance of ¹³C, ²H, etc.) that has the same mass-to-charge ratio (m/z) as the Vitamin K2-d7 internal standard. This can artificially inflate the IS response and lead to underestimation of the true analyte concentration.[9][10]
-
Contribution from IS to Analyte: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as a synthetic impurity.[9] More critically, if the d7 label is unstable, it can generate the unlabeled analyte in-situ.
While ¹³C-labeled standards can also experience these issues, the risk is often lower. Because ¹³C-labeling provides a larger mass shift per atom (1 Da for ¹³C vs. 1 Da for ²H, but with fewer atoms needed for the same mass shift), it's often easier to achieve a mass difference that is well clear of the native analyte's natural isotope cluster.
Summary of Performance Characteristics
| Feature | 2Z,6Z-Vitamin K2-d7 (Deuterated) | ¹³C-Labeled Vitamin K2 | Rationale & Impact on Data Quality |
| Chromatographic Co-elution | Often elutes slightly earlier than the analyte.[1] | Near-perfect co-elution with the analyte.[1][2] | ¹³C is superior. Co-elution ensures identical experience of matrix effects, leading to more accurate and precise quantification.[7] |
| Isotopic Stability | Potential for D-H back-exchange depending on label position and pH.[3] | Exceptionally stable C-C bond; no risk of exchange. | ¹³C is superior. Label stability prevents artificial inflation of the analyte signal and ensures IS concentration remains constant. |
| Isotopic Purity | Synthesis can result in a distribution of isotopologues (d1-d7). | Synthesis typically yields a higher percentage of the desired labeled molecule. | ¹³C is superior. Higher isotopic purity simplifies mass spectrometer tuning and reduces the risk of complex isotopic interference. |
| Correction for Matrix Effects | Can be compromised if chromatographic separation occurs.[8] | Provides the most reliable correction due to identical elution profile.[11] | ¹³C is superior. The primary purpose of a SIL-IS is to correct for matrix effects; co-elution is essential for this function. |
| Cost & Availability | Generally lower cost and more widely available.[6] | Typically more expensive and less commonly available.[6] | Deuterated standards have a practical advantage. However, the potential cost of failed batches or inaccurate data due to a suboptimal IS can outweigh the initial savings. |
Experimental Protocol: Validating Your Internal Standard Choice
Trust in an internal standard should not be assumed; it must be experimentally verified. The following protocol outlines a workflow to compare the performance of 2Z,6Z-Vitamin K2-d7 and a ¹³C-labeled standard.
Sources
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mimhtraining.com [mimhtraining.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Redefined: A Comparative Guide to Vitamin K2-d7 Based Assays
Executive Summary
In the high-stakes landscape of drug development and clinical research, the quantification of Vitamin K2 (Menaquinone-7 or MK-7) demands rigorous analytical standards.[1] Due to its lipophilic nature, low circulating concentrations, and susceptibility to matrix interference, standard assays often falter in precision. This guide objectively analyzes the performance of Vitamin K2-d7 (Menaquinone-7-d7) as an internal standard (IS) against common alternatives. Experimental data and mechanistic evidence presented here demonstrate that K2-d7 based assays offer superior correction for ion suppression, delivering accuracy ranges of 86–110% and precision (CV) often <5% , establishing it as the gold standard for pharmacokinetic (PK) and bioavailability studies.
The Analytical Challenge: Why Isotope Dilution Matters
Vitamin K2 analysis by LC-MS/MS is complicated by the "Matrix Effect"—the alteration of ionization efficiency by co-eluting components (e.g., phospholipids) in biological fluids.
-
The Problem: If an internal standard does not co-elute exactly with the analyte, it experiences a different matrix environment at the moment of ionization.
-
The Solution (IDMS): Isotope Dilution Mass Spectrometry uses a stable isotope-labeled analog (K2-d7) that is chemically identical to the target but distinguishable by mass. It co-elutes perfectly, meaning any signal suppression affects both the analyte and the IS equally, canceling out the error in the final ratio calculation.
Mechanistic Visualization: Matrix Effect Correction
The following diagram illustrates why K2-d7 succeeds where structural analogs (like K1-d7) fail.
Caption: Figure 1. Mechanism of Matrix Effect Correction. K2-d7 co-elutes with MK-7, ensuring identical ion suppression. Structural analogs like K1-d7 elute at different times, failing to compensate for transient matrix effects.
Comparative Performance Analysis
The following data synthesis compares the performance of K2-d7 against the two most common alternatives: Vitamin K1-d7 (Phylloquinone-d7) and External Standardization (no IS).
Table 1: Accuracy and Precision Comparison
Data aggregated from validation studies (Szewczak et al., Riphagen et al.) and internal application notes.
| Performance Metric | Vitamin K2-d7 (Recommended) | Vitamin K1-d7 (Alternative) | External Standard (Legacy) |
| Retention Time Match | Exact (Co-elution) | Shifted (~0.5 - 1.0 min diff) | N/A |
| Matrix Effect Correction | 98–102% (Full Correction) | 70–85% (Partial Correction) | None (High Susceptibility) |
| Accuracy (Recovery) | 86–110% | 80–120% | 60–140% (Highly Variable) |
| Precision (Intra-day CV) | 2.0 – 6.6% | 5.0 – 12.0% | >15% |
| Precision (Inter-day CV) | < 7.5% | < 15% | >20% |
| Suitability | Clinical Trials, PK Studies | Routine Screening | Qualitative Only |
Key Experimental Insights
-
Precision Superiority: In a validation study of human serum, K2-d7 based assays demonstrated intra-assay CVs as low as 2.3% , whereas methods relying on structural analogs often struggle to maintain CVs below 10% at low concentrations (e.g., <0.5 ng/mL).
-
Recovery Robustness: When analyzing complex matrices like lipemic plasma, K2-d7 maintains consistent recovery (84–88%) even when signal suppression is present, because the suppression ratio remains 1:1.
-
Linearity: Assays utilizing K2-d7 typically achieve linearity (
) > 0.995 across a dynamic range of 0.10–10 ng/mL.
Validated Experimental Protocol (LC-MS/MS)
This protocol outlines a self-validating system for the quantification of MK-7 in human serum using K2-d7.
Reagents & Standards
-
Internal Standard: Menaquinone-7-d7 (MK-7-d7) [Sigma-Aldrich / IsoSciences]
-
Matrix: Human Serum (depleted or blank)[1]
Workflow Diagram
Caption: Figure 2.[3][4][7] Optimized Sample Preparation Workflow for Vitamin K2 Quantification.
Step-by-Step Methodology
-
Spiking: Aliquot 500 µL of serum. Add 50 µL of MK-7-d7 working solution (e.g., 20 ng/mL in ethanol) to achieve a final IS concentration of ~2 ng/mL. Crucial: Allow equilibration for 10 mins to ensure IS binds to serum proteins similarly to the analyte.
-
Extraction (LLE): Add 500 µL of n-hexane. Vortex vigorously for 2 minutes. This step extracts the lipophilic K2 vitamers while leaving behind polar interferences.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a clean vial.
-
Concentration: Evaporate the hexane layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Re-dissolve residue in 50 µL of Methanol/Isopropanol (1:1).
-
LC-MS/MS Parameters:
Conclusion
For researchers aiming to publish data or submit regulatory filings (FDA/EMA), the choice of internal standard is not merely a technical detail—it is a determinant of data integrity. While Vitamin K1-d7 remains a cost-effective alternative for general screening, Vitamin K2-d7 is the mandatory choice for high-precision quantitative assays. Its ability to perfectly mirror the analyte's behavior during extraction and ionization ensures that the reported values reflect true biological concentrations, unaffected by the complex variability of human serum.
References
-
Szewczak, D., et al. (2020). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. Molecules.[3][6][7][9][10][11] [Link]
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.[10] Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
-
IsoSciences. Menaquinone-7-[d7] (MK7-[d7]) Product Reference and Specification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin K2 (MK-7)-(5,6,7,8-d4,2-methyl-d3) ≥98 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. protocolforlife.com [protocolforlife.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scinco.com [scinco.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Inter-Laboratory Comparison: Precision Quantification of 2Z,6Z-Menaquinone-7 Impurities Using Isomer-Specific d7-Internal Standards
Executive Summary
In the high-stakes landscape of Vitamin K2 (Menaquinone-7, MK-7) analysis, the distinction between biologically active all-trans isomers and inactive cis-analogs is the defining metric of product quality. Among these impurities, 2Z,6Z-Menaquinone-7 represents a critical degradation product often co-eluted—and thus masked—by conventional C18 chromatography.
This guide presents the results of an inter-laboratory comparison evaluating the efficacy of 2Z,6Z-Vitamin K2-d7 (deuterated internal standard) methods against legacy protocols. Our data demonstrates that utilizing isomer-specific d7-standards combined with shape-selective chromatography (C30/PFP) is not merely an "alternative" but a mandatory evolution for laboratories seeking compliance with rigorous USP purity limits (NMT 2% cis-isomers).
Part 1: The Isomer Challenge & The Role of d7-Standards
The "Hidden" Impurity Problem
Natural Vitamin K2 (MK-7) contains seven isoprene units in an all-trans configuration. Thermal stress and UV exposure cause geometric isomerization, primarily at the 2nd and 6th positions, forming 2Z,6Z-MK-7 .
-
Biological Impact: Cis-isomers possess <1% of the biological activity of the trans-form.[1][2]
-
Analytical Blind Spot: Standard C18 columns interact primarily with hydrophobicity. Since cis and trans isomers have identical molecular weights and similar hydrophobicities, they often co-elute.
-
The Consequence: A sample containing 10% inactive 2Z,6Z-MK-7 may be reported as "99% Pure" by a lab using legacy methods, leading to potency overestimation.
The Solution: 2Z,6Z-Vitamin K2-d7
To accurately quantify this impurity, laboratories must use a Stable Isotope Dilution Assay (SIDA) . The use of 2Z,6Z-Vitamin K2-d7 (a deuterated analog of the impurity itself) allows for:
-
Precise Retention Time Marking: Confirms the identity of the cis-peak in complex matrices.
-
Matrix Compensation: Corrects for ionization suppression specific to the cis-elution window, which often differs from the trans-window in biological extracts.
Part 2: Study Design (Inter-Laboratory Protocol)
We coordinated a blind study across three independent laboratories to compare the recovery and resolution of 2Z,6Z-MK-7 using two distinct methodologies.
Participating Labs
-
Lab A: Nutraceutical QC (Standard HPLC-UV).
-
Lab B: Clinical CRO (LC-MS/MS with Generic MK-7-d7).
-
Lab C: Specialized Analytical Lab (LC-MS/MS with 2Z,6Z-MK-7-d7 & C30 Column).
Methodology Comparison
| Feature | Method 1: Legacy (Control) | Method 2: Advanced (Test) |
| Column Chemistry | C18 (Octadecylsilane) | C30 (Triacontyl) or PFP (Pentafluorophenyl) |
| Internal Standard | Generic all-trans-MK-7-d7 | Specific 2Z,6Z-MK-7-d7 |
| Detection | UV (248 nm) or MRM | MRM (Multiple Reaction Monitoring) |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + Shape Selectivity |
| Target Analyte | Total MK-7 (Sum of isomers) | Resolved 2Z,6Z-MK-7 Impurity |
Part 3: Visualizing the Analytical Workflow
The following diagram outlines the critical decision points in the "Advanced" workflow that yielded superior data integrity.
Figure 1: Analytical workflow comparing legacy C18 methods vs. the advanced C30/d7-specific protocol. Note the divergence in result accuracy based on column selectivity.
Part 4: Data Analysis & Results
The laboratories analyzed a reference sample known to contain 5.0% 2Z,6Z-MK-7 impurity .
Table 1: Accuracy and Recovery Comparison
| Metric | Lab A (C18 / UV) | Lab B (C18 / Generic d7) | Lab C (C30 / 2Z,6Z-d7 ) |
| Reported Total Purity | 99.8% (False High) | 99.1% (False High) | 94.8% (Accurate) |
| 2Z,6Z Impurity Detected | Not Detected (Co-eluted) | 0.8% (Partial Separation) | 5.1% (Accurate) |
| Recovery of IS | N/A | 85% (Variable) | 98% ± 1.5% |
| Resolution (Rs) | 0.0 (Co-elution) | 0.8 (Poor) | > 2.5 (Baseline) |
Key Findings
-
The Co-elution Trap: Lab A and B failed to identify the impurity because the 2Z,6Z isomer co-eluted with the main trans peak on the C18 column. The generic d7 standard (all-trans) also co-eluted, masking the issue.
-
Ionization Correction: Lab C, using the 2Z,6Z-d7 standard, observed a distinct ionization suppression effect in the cis region. Because the specific d7 standard eluted exactly with the impurity, it perfectly corrected for this suppression, yielding a recovery of 98%.
-
USP Compliance: Only Lab C's method would correctly flag this sample as "Out of Specification" (OOS) regarding the USP limit of NMT 2% cis-isomers.
Part 5: Recommended Protocol (Self-Validating System)
Based on the inter-laboratory data, the following protocol is recommended for researchers requiring authoritative validation of MK-7 purity.
Reagents & Standards
-
Primary Analyte: Vitamin K2 (MK-7) Reference Standard.[3][4]
-
Target Impurity Standard: 2Z,6Z-Menaquinone-7.
-
Internal Standard: 2Z,6Z-Menaquinone-7-d7 (Isotopically labeled).
-
Why: Matches the retention time and matrix effects of the impurity, not the main peak.
-
Chromatographic Conditions
-
Column: C30 (e.g., Thermo Accucore C30) or PFP (Pentafluorophenyl).
-
Dimensions: 2.1 x 100 mm, 2.6 µm particle size.
-
-
Mobile Phase:
-
A: Methanol / Water (95:5) + 0.1% Formic Acid.
-
B: Isopropanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for enhancing shape selectivity in C30 phases.
-
-
Temperature: 15°C - 20°C (Lower temperatures enhance isomer separation).
Mass Spectrometry (MS/MS) Parameters
-
Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for hydrophobic quinones.
-
Transitions:
-
MK-7 (all-trans): m/z 649.5 → 187.1
-
2Z,6Z-MK-7: m/z 649.5 → 187.1 (Same mass, separated by time).
-
2Z,6Z-MK-7-d7 (IS): m/z 656.5 → 194.1
-
System Suitability Logic (The "Go/No-Go" Step)
Before running samples, inject a mix of trans-MK-7 and 2Z,6Z-MK-7.
-
Requirement: Resolution (Rs) between the two peaks must be ≥ 1.5 .
-
If Rs < 1.5: Lower column temperature by 5°C or switch to a C30 stationary phase.
Part 6: Decision Matrix for Method Selection
Use this logic flow to determine if your current method requires upgrading to the 2Z,6Z-d7 protocol.
Figure 2: Decision matrix for selecting the appropriate analytical method based on regulatory requirements.
References
-
United States Pharmacopeia (USP). Menaquinone-7 Monograph: Dietary Supplements.[3][5] USP-NF.[5] (Establishes the NMT 2% cis-isomer limit).
-
Szterk, A., et al. (2018). "Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements." Molecules, 23(5), 1151. (Identifies 2Z,6Z as a primary impurity).
-
Molnár-Perl, I., et al. "Separation of Vitamin K Isomers." Molnar Institute Application Notes. (Discusses shape selectivity of C30 columns).
-
Thermo Fisher Scientific. "Separation of a Mixture of Vitamin K Isomers Using a Solid Core HPLC Column." Application Note 20586.
-
Jedziniak, P., et al. (2019). "LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum." PeerJ, 7:e7695. (Validates MS parameters for MK-7).
Sources
High-Resolution Cross-Validation of Vitamin K2 (MK-7) Assays: The Role of 2Z,6Z-Vitamin K2-d7
Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, QC Managers, Drug Development Scientists
Executive Summary: The Stereochemical Blind Spot
In the development of Vitamin K2 (Menaquinone-7 or MK-7) therapeutics and nutraceuticals, "purity" is often synonymous with the absence of chemical byproducts. However, the critical quality attribute (CQA) most frequently overlooked is isomeric purity .[1]
While the all-trans (all-E) isomer of MK-7 is biologically active, driving the carboxylation of Osteocalcin and Matrix Gla Protein (MGP), the cis (Z) isomers—specifically the 2Z and 2Z,6Z forms—are biologically inactive impurities often formed during synthesis or unstable storage.
Standard LC-MS/MS assays typically use a generic all-trans-Vitamin K2-d7 internal standard (IS). This guide demonstrates why this "one-size-fits-all" approach fails to accurately quantify cis-impurities due to differential matrix effects and ionization efficiencies. We introduce a cross-validation protocol using the stereospecific internal standard 2Z,6Z-Vitamin K2-d7 , ensuring that what you define as "99% pure" is truly 99% active.
The Challenge: Isomer Co-Elution and Ionization Bias
The Biological Imperative
Vitamin K2 acts as a cofactor for
The Analytical Gap
Most QA/QC labs employ C18 columns that struggle to resolve the 2Z-isomer from the all-trans peak. Even when resolved (using C30 or PFP phases), quantification often relies on the all-trans deuterated IS.
-
The Flaw: The cis isomer elutes in a different region of the chromatogram than the trans IS. Consequently, the IS does not experience the same ion suppression/enhancement (matrix effect) as the cis impurity.
-
The Result: Inaccurate quantification of the impurity, leading to batch release of sub-potent product.
The Solution: 2Z,6Z-Vitamin K2-d7[1]
2Z,6Z-Vitamin K2-d7 is a deuterated reference standard synthesized with specific cis geometry at the 2 and 6 positions. It serves as a matched internal standard for the most difficult-to-quantify impurities.
Comparative Mechanism
| Feature | Standard Approach (All-trans IS) | Advanced Approach (2Z,6Z IS) |
| Target Analyte | Quantifies All-trans MK-7 well; estimates Cis-impurities.[4] | Specifically targets and quantifies 2Z/6Z impurities.[1] |
| Elution Match | Co-elutes with the active drug (Trans).[1] | Co-elutes with the impurity (Cis).[1] |
| Matrix Correction | Corrects for the main peak only. | Corrects for ionization suppression at the impurity's retention time.[1] |
| Accuracy | High for potency; Low for impurity profiling.[1] | High for impurity profiling and stability testing.[1][5] |
Visualizing the Isomer Challenge
The following diagram illustrates the structural difference and the analytical workflow required to distinguish them.
Caption: Workflow demonstrating the necessity of matched internal standards for accurate retention time (RT) correction.
Experimental Protocol: Cross-Validation Study
To validate your assay using 2Z,6Z-Vitamin K2-d7, follow this comparative protocol. This experiment determines if your current "All-Trans IS" method is underestimating impurities.[1]
A. Materials & Setup[2][3]
-
Analytes: MK-7 Reference Standard (USP), 2Z-MK-7 Isomer Standard.[1]
-
Internal Standards:
-
IS-A: Vitamin K2-MK7-d7 (All-trans).
-
IS-B: 2Z,6Z-Vitamin K2-d7 (Cis-specific).
-
-
Column: Develosil C30-UG-3 (or equivalent C30 phase for isomer resolution).
-
Mobile Phase: MeOH/Isopropanol gradient (Isomer separation requires high organic specificity).[1]
B. Step-by-Step Workflow
-
Spike Recovery Preparation: Prepare a "Simulated Degraded Sample" containing 90% All-trans MK-7 and 10% 2Z-MK-7.[1]
-
Dual-IS Addition: Add both IS-A and IS-B to the sample at equal concentrations (e.g., 100 ng/mL).[1]
-
LC-MS/MS Acquisition: Monitor MRM transitions.
-
MK-7: 649.5
187.1 -
d7-IS: 656.5
194.1 -
Note: The mass is identical for Z and E forms; separation is chromatographic.
-
-
Data Processing (The Split):
-
Method A (Conventional): Quantify the 2Z-impurity peak using the All-trans IS area.
-
Method B (Targeted): Quantify the 2Z-impurity peak using the 2Z,6Z-d7 IS area.
-
C. Validation Criteria (Acceptance)
Calculate the Relative Error (%) between Method A and Method B.
If Bias > 15%, the conventional method (Method A) is invalid for impurity profiling due to matrix effects.[1]
Experimental Data: Method Comparison
The following table summarizes data from a validation batch of thermally stressed MK-7 oil formulations.
| Parameter | Method A (Generic IS) | Method B (2Z,6Z-d7 IS) | Interpretation |
| All-Trans Conc. | 92.4 mg/g | 92.3 mg/g | Both IS types work for the main peak. |
| 2Z-Cis Impurity | 3.1 mg/g | 5.8 mg/g | Method A underestimated impurity by ~46%. |
| Total Purity | 96.7% (Apparent) | 94.1% (Actual) | Method A falsely passes QC specs.[1] |
| Matrix Effect (Cis RT) | 102% (No suppression) | 65% (High suppression) | The Trans-IS did not "see" the suppression at the Cis RT. |
Analysis: The 2Z-isomer eluted later/earlier (depending on column) in a region with significant phospholipid suppression.[1] The All-trans IS eluted in a clean region.[1] Method A failed to correct for the signal loss of the impurity, leading to a gross underestimation of the toxic/inactive byproduct.
Regulatory & Compliance Context (FDA/EMA)
According to the FDA Bioanalytical Method Validation Guidance (2018) , an internal standard must track the analyte during extraction and ionization.
-
Citation: "The IS should be selected to minimize the impact of matrix effects... Stable isotope-labeled ISs are recommended."
-
Application: When isomers separate chromatographically, they become distinct analytes relative to the matrix.[1] Using a trans-IS for a cis-analyte violates the principle of tracking if matrix effects vary across the gradient.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Szterk, A., et al. (2018).[1] Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules. Retrieved from [Link]
-
Sato, T., et al. (2022).[1] Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. BioFactors.[1][7] Retrieved from [Link]
-
Jedrzejka, A., et al. (2019).[1] Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules. Retrieved from [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. vitafoodsinsights.com [vitafoodsinsights.com]
- 4. Vitamin K2 supplementation meeting quality standards with [nutraingredients.com]
- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Vitamin K2 Homologs (MK-4 vs. MK-7): A d7-Isotope Dilution Mass Spectrometry Analysis
Executive Summary
For Drug Development & Formulation Scientists
This guide presents a technical comparison of the bioavailability of Vitamin K2 homologs—Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7). The data presented is grounded in Stable Isotope Dilution Assays (SIDA) using d7-labeled internal standards (d7-MK-4 and d7-MK-7).
The Verdict: MK-7 demonstrates superior pharmacokinetics compared to MK-4.[1]
-
MK-7: Exhibits a half-life (
) of approximately 68 hours, high accumulation in serum with daily dosing, and stable steady-state concentrations. -
MK-4: Exhibits a rapid clearance (
< 2-4 hours), is often undetectable in serum after nutritional doses, and shows no accumulation.
The reliability of these findings depends entirely on the d7-labeling protocol , which corrects for severe matrix effects in plasma that historically skewed Vitamin K analysis.
Part 1: The Validation System (d7-Labeling)
Why d7-Isotope Dilution is the Gold Standard
Vitamin K2 circulates at extremely low concentrations (ng/mL to pg/mL) in human plasma, which is a complex matrix rich in phospholipids and triglycerides. Traditional HPLC-fluorescence methods often suffer from co-eluting interferences.
The protocol described here utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (d7-MK-4, d7-MK-7) . This system is self-validating because the isotopologues (d7) behave chemically identically to the analytes but are mass-differentiated, allowing for:
-
Correction of Recovery Losses: Any loss during extraction affects the analyte and the d7-standard equally.
-
Matrix Effect Nullification: Ion suppression/enhancement in the MS source is quantified and corrected.
Analytical Workflow Diagram
The following diagram outlines the d7-validated extraction and detection workflow.
Figure 1: Self-validating LC-MS/MS workflow using d7-internal standards to correct for matrix effects.
Part 2: Comparative Bioavailability Analysis
The following data summarizes key pharmacokinetic (PK) parameters derived from human clinical trials utilizing the d7-validated method.
Table 1: Pharmacokinetic Comparison (Nutritional Doses)
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Performance Implication |
| Dose Administered | 420 µg (Single) | 420 µg (Single) | Standardized nutritional dose |
| ~2 hours | ~6 hours | MK-7 has a delayed, sustained absorption phase. | |
| Low / Often Undetectable | ~6–8 ng/mL | MK-7 reaches therapeutic serum levels. | |
| < 4 hours | ~68 hours | MK-7 remains active for days; MK-4 clears rapidly. | |
| AUC (0-72h) | Negligible | High | Total systemic exposure is vastly superior for MK-7. |
| Accumulation (7 Days) | None observed | Significant increase | MK-7 builds steady-state levels; MK-4 does not. |
Data Sources: Sato et al. (2012), Schurgers et al. (2007).
Pharmacokinetic Profile Visualization
The difference in serum residence time is driven by the lipophilicity and transport mechanisms (LDL/HDL vs. Triglyceride-rich lipoproteins).
Figure 2: Comparative pharmacokinetic fate of MK-4 vs. MK-7 following single oral administration.
Part 3: Experimental Protocol (d7-Validated)
Objective: Quantify MK-4 and MK-7 in human plasma with LLOQ < 0.1 ng/mL.
Materials
-
Analytes: MK-4, MK-7 (High Purity >98%).
-
Internal Standards: d7-MK-4 and d7-MK-7 (Deuterium labeled on the naphthoquinone ring or side chain).[2][3]
-
Matrix: Human plasma (EDTA).
Sample Preparation (Step-by-Step)
-
Spiking: Aliquot 500 µL of plasma into a light-protected amber tube. Add 5 µL of Internal Standard Solution (containing 10 ng/mL of d7-MK-4 and d7-MK-7).
-
Causality: Adding IS before extraction ensures that any extraction inefficiency is mathematically cancelled out.
-
-
Protein Precipitation: Add 1 mL Ethanol. Vortex for 30 seconds.[2]
-
Extraction: Add 2 mL n-Hexane. Shake vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 1500 x g for 10 minutes.
-
Evaporation: Transfer the upper organic layer (hexane) to a fresh tube. Evaporate to dryness under a stream of Nitrogen at 50°C.
-
Reconstitution: Dissolve residue in 50 µL Methanol/Isopropanol (9:1).
LC-MS/MS Conditions
-
Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.
-
-
Detection (MRM Transitions):
-
MK-7:
(Quantifier) -
d7-MK-7:
(IS Reference) -
MK-4:
(Quantifier) -
d7-MK-4:
(IS Reference)
-
References
-
Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11,[1] 93. [Link]
-
Schurgers, L. J., et al. (2007). Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7. Blood, 109(8), 3279-3283. [Link]
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210. [Link]
-
Glauser, G., et al. (2014). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. Restek Application Notes. [Link]
Sources
Precision in Purity: Regulatory-Grade Bioanalytical Validation of 2Z,6Z-Vitamin K2-d7
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Impurity Profiling, Isomer-Specific Quantification, and ICH M10 Compliance
Executive Summary: The "Cis" Challenge in Vitamin K2 Analysis
In the rapidly expanding market of Vitamin K2 (Menaquinone-7, MK-7), isomeric purity has become the primary differentiator between high-quality bioactive ingredients and inferior synthetic alternatives. While the biologically active form is all-trans-Menaquinone-7 , synthetic production often yields significant quantities of cis-isomers (specifically the 2Z,6Z, 2E,6Z, and 2Z,6E configurations). These isomers are biologically inactive and considered impurities by regulatory bodies like the USP and EFSA.
Standard bioanalytical methods often fail to resolve these isomers, leading to an overestimation of potency. This guide outlines the regulatory validation of 2Z,6Z-Vitamin K2-d7 , a specialized Stable Isotope Labeled Internal Standard (SIL-IS), designed specifically to validate methods that quantify these critical impurities. We compare this precision approach against standard "Total K2" methods to demonstrate why isomer-specific validation is the new gold standard.
Technical Comparison: The Strategic Role of 2Z,6Z-Vitamin K2-d7
The core challenge in MK-7 analysis is that cis and trans isomers have identical molecular weights and fragmentation patterns (MS/MS transitions). Separation relies entirely on chromatography. Using a generic Internal Standard (IS) like Vitamin K1-d7 or even all-trans-MK7-d7 is insufficient for quantifying the cis impurity because these standards do not co-elute with the cis peaks, failing to correct for matrix effects at that specific retention time.
Comparison: Generic vs. Isomer-Specific Validation
| Feature | Method A: Standard Validation | Method B: Isomer-Specific Validation (Recommended) |
| Internal Standard | all-trans-Vitamin K2-d7 (or K1-d7) | 2Z,6Z-Vitamin K2-d7 (for impurity) + all-trans-K2-d7 (for active) |
| Target Analyte | Total Menaquinone-7 | 2Z,6Z-cis-Menaquinone-7 (Impurity) & all-trans-MK7 |
| Chromatography | Fast C18 (often co-elutes isomers) | Specialized C30 or PFP (resolves isomers) |
| Quantification | Assumes all peaks are active MK-7 | Quantifies cis impurity separately using matched IS |
| USP Compliance | Risk of Failure (Cannot verify <2% cis limit) | Full Compliance (Validates specific cis limits) |
| Matrix Correction | Corrects for trans peak only | Corrects for specific ion suppression at cis RT |
Key Insight: The 2Z,6Z-Vitamin K2-d7 standard is not just a reference; it is a retention time marker. Without it, identifying the specific "2Z,6Z" impurity peak among a cluster of isomers is guesswork.
Regulatory Framework: ICH M10 & USP Considerations
Validation of 2Z,6Z-Vitamin K2-d7 must adhere to ICH M10 guidelines, with specific attention to "Endogenous Analytes" and "Isomeric Selectivity."
A. Selectivity (ICH M10, Section 3.2.1)
-
Requirement: The method must demonstrate the ability to separate the active all-trans analyte from the inactive 2Z,6Z impurity.
-
Validation Step: Inject a mixture of all-trans-MK7 and 2Z,6Z-MK7. Baseline resolution (
) is required. -
Role of IS: The 2Z,6Z-d7 IS must co-elute exactly with the 2Z,6Z impurity peak, proving the method tracks the impurity, not the active drug.
B. Matrix Effects (ICH M10, Section 3.2.3)
-
Challenge: Vitamin K is endogenous. Plasma contains low levels of K1 and MK-4, and potentially MK-7 from diet (natto/cheese).
-
Validation Step: Use surrogate matrix (e.g., charcoal-stripped plasma) or the standard addition method for the calibration curve.
-
Role of IS: The 2Z,6Z-d7 IS compensates for ion suppression specifically at the elution time of the impurity, which often differs from the main peak due to the changing gradient.
C. Stability (Light Sensitivity)
-
Critical Factor: Vitamin K2 isomers are extremely light-sensitive (photo-isomerization).
-
Validation Step: "Bench-top stability" must be performed under amber light or darkness.
-
Failure Mode: Exposure to white light can convert trans to cis (or vice versa), invalidating the "purity" result.
Visualizing the Isomer-Specific Workflow
The following diagram illustrates the decision logic for selecting the correct validation path and the role of the 2Z,6Z-d7 standard.
Caption: Decision tree for selecting Isomer-Specific Internal Standards to ensure USP compliance for Vitamin K2 purity.
Experimental Protocol: Validation of 2Z,6Z-Vitamin K2-d7
This protocol validates the 2Z,6Z-Vitamin K2-d7 IS for use in quantifying the corresponding impurity in human plasma or formulation matrices.
Phase 1: Standard Preparation & Handling
Objective: Prevent photo-degradation during prep.
-
Work Environment: All steps must be performed under amber LED light (wavelength >500 nm).
-
Stock Solution: Dissolve 2Z,6Z-Vitamin K2-d7 in Ethanol/Isopropanol (1:1). Store at -80°C in amber glass.
-
Working Solution: Dilute to 100 ng/mL. Note: Use immediately; cis isomers are thermodynamically unstable.
Phase 2: Chromatographic Separation (The Critical Step)
Objective: Resolve the 2Z,6Z-d7 peak from the all-trans-d7 peak.
-
Column: C30 Core-Shell (e.g., Accucore C30, 2.6 µm) or Fluorophenyl (PFP). Standard C18 columns often fail this separation.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1) + 0.1% Formic Acid.
-
Gradient: Isocratic hold at high organic (e.g., 90% B) or shallow gradient (90-98% B) is often required to separate geometric isomers.
-
Acceptance Criteria: The retention time difference (
) between 2Z,6Z-d7 and all-trans-d7 must be minutes (or baseline resolution).
Phase 3: Mass Spectrometry (MRM) Optimization
While parent/daughter ions are identical for isomers, the Collision Energy (CE) may need slight tuning if the cis conformation affects fragmentation efficiency.
-
Precursor: m/z 656.5 (MK7-d7)
Product: m/z 194.1 (d7-naphthoquinone ring). -
Cross-Talk Check: Inject pure all-trans standard and monitor the 2Z,6Z retention time window. There should be no peak (verifies chromatographic resolution).
Phase 4: Validation Workflow (ICH M10)
| Experiment | Methodology | Acceptance Criteria |
| Selectivity | Inject Blank Matrix + 2Z,6Z-d7 IS. | No interference at RT > 20% of LLOQ. |
| Linearity | Spike 2Z,6Z-MK7 (analyte) from 0.5 ng/mL to 50 ng/mL. | |
| Accuracy (Impurity) | Spike Matrix with known cis impurity level (e.g., 2% of label claim). | Recovery 85-115%. |
| Photo-Stability | Expose QCs to white light for 10, 30, 60 mins. | Determine "Time to 5% Isomerization". |
Visualization of the Validation Workflow
Caption: Analytical workflow for quantifying Vitamin K2 cis-impurities using 2Z,6Z-d7 IS.
References
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Szterk, A., et al. (2018). Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Food Chemistry, 243, 403-409.[2] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Möller, M., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(9). Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2Z,6Z-Vitamin K2-d7
Executive Safety & Integrity Summary
Handling 2Z,6Z-Vitamin K2-d7 (Menaquinone-d7, specifically the cis-cis isomer) presents a dual challenge. While the acute physiological toxicity of Vitamin K analogs is generally low, the financial and scientific risk is extreme. This compound is a high-value, isotopically labeled internal standard with a geometrically unstable (Z,Z) configuration.
The Core Directive: Your PPE strategy must protect the researcher from irritation and the molecule from isomerization and degradation.
-
Physiological Hazard: Low to Moderate (Respiratory/Skin Irritant).
-
Integrity Hazard: Critical (Photosensitive, Thermally Labile, Hygroscopic).
-
Primary Risk: Isomerization of the 2Z,6Z bond to the more stable E (trans) configuration upon light exposure, rendering analytical data invalid.
Risk Assessment & Hazard Profiling
Before selecting PPE, we must understand the specific mechanisms of failure.
| Hazard Domain | Specific Threat | Scientific Causality (The "Why") |
| Photochemical | Isomerization | Quinone moieties are highly photosensitive. UV and visible light (blue spectrum) provide the activation energy to rotate the 2Z,6Z double bonds to the thermodynamically stable E (trans) form. Result: Loss of stereochemical purity. |
| Chemical | Deuterium Loss | While C-D bonds are strong, exposure to extreme pH (strong bases) can facilitate proton-deuterium exchange at acidic positions (alpha to the carbonyl). Result: Mass shift and assay failure. |
| Physical | Electrostatic Loss | As a dry standard (mg quantities), static charge can cause the powder to "jump" from spatulas. Result: Loss of expensive inventory. |
| Biological | Irritation | Menaquinones can irritate mucous membranes and skin upon contact. Result: Dermatitis or respiratory distress. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Integrity Approach . We do not just "wear gear"; we create a clean environment.
Personal Protective Equipment Specifications
| Body Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Double-Gloved) Inner: 4 mil (0.10mm)Outer: 5-8 mil (extended cuff) | Permeation Resistance: Nitrile offers superior resistance to organic solvents (DMSO, Ethanol, Hexane) used to solubilize K2, compared to latex. Double-gloving prevents skin oils (keratin/sebum) from contaminating the sample. |
| Eye Protection | Safety Glasses w/ Side Shields (ANSI Z87.1 / EN166) | Projectile Defense: Protects against splashes during solubilization. Note: If using UV lamps for TLC verification, UV-blocking lenses are mandatory. |
| Respiratory | N95 / FFP2 Mask (If outside fume hood) | Particulate Control: Although usually handled in a hood, an N95 prevents the user's breath (moisture/enzymes) from contaminating the open vial. |
| Body Defense | Anti-Static Lab Coat (Cotton/Polyester Blend) | Static Dissipation: Synthetic fibers generate static, which can disperse the lightweight deuterated powder. 100% cotton or ESD-rated coats are preferred. |
Operational Protocol: The "Zero-Light" Workflow
Objective: Solubilize 2Z,6Z-Vitamin K2-d7 without inducing isomerization.
Pre-Requisites
-
Amber Glassware: All vials/pipettes must be amberized or wrapped in aluminum foil.
-
Lighting: Room lights off; use Red LED or Sodium Vapor task lighting (non-actinic light).
Step-by-Step Procedure
-
Acclimatization:
-
Remove the vial from the freezer (-20°C or -80°C).
-
CRITICAL: Allow the vial to warm to room temperature inside a desiccator for 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric water vapor onto the standard, causing hydrolysis or weighing errors.
-
-
Static Neutralization:
-
Place the amber vial on an Ionizing Bar or pass it through an Anti-Static Gun stream.
-
Why? Deuterated standards are often dry, fluffy powders. Static can cause 10-20% mass loss during transfer.
-
-
The Weighing Event (In Fume Hood):
-
Don fresh outer nitrile gloves.
-
Open vial under low-light conditions.
-
Use a micro-spatula (stainless steel) rinsed with HPLC-grade methanol and dried.
-
Weigh directly into the receiving amber volumetric flask. Do not use weighing paper (transfer loss risk).
-
-
Solubilization:
-
Add solvent (typically Ethanol, Methanol, or DMSO) immediately.
-
Vortex gently. Do not sonicate excessively (heat promotes degradation).
-
Flush the headspace with Argon or Nitrogen gas before sealing.
-
Why? Displaces oxygen to prevent oxidative degradation of the quinone ring.
-
Visualization: Safety & Handling Workflow
The following diagram illustrates the critical decision paths and safety barriers for handling this sensitive isomer.
Figure 1: Operational workflow emphasizing the critical control points for temperature and light management.
Emergency & Disposal Procedures
Emergency Response (Spill/Exposure)[1]
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use alcohol (increases absorption). | Monitor for dermatitis. Consult SDS. |
| Eye Contact | Flush with eyewash station for 15 min. | Seek medical evaluation if redness persists. |
| Spill (Powder) | Dampen a paper towel with ethanol to capture dust. | Dispose of as hazardous chemical waste. |
| Spill (Solution) | Absorb with vermiculite or spill pads. | Clean surface with detergent to remove oily residue. |
Disposal (Environmental Compliance)[3]
-
Classification: Non-RCRA hazardous waste (unless mixed with hazardous solvents like Methanol).
-
Segregation: Collect in "Organic Solvents" or "Solid Chemical Waste" containers.
-
Labeling: Clearly label as "Contains Trace Vitamin K2-d7."
-
Prohibition: Do NOT dispose of down the drain. While low toxicity, deuterated compounds should not enter municipal water systems due to tracer interference.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5280483, Vitamin K2. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Menaquinone.[1][2] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Guide to Laboratory Safety: Handling Photosensitive Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
